Technical Documentation Center

(2-Cyclohexyl-2H-pyrazol-3-yl)-methanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol
  • CAS: 1431365-42-2

Core Science & Biosynthesis

Foundational

Predictive Safety Data Sheet (SDS) and Toxicity Profiling for (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol

Executive Summary & Compound Identity (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol (CAS: 1431365-42-2) is a specialized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Compound Identity

(2-Cyclohexyl-2H-pyrazol-3-yl)-methanol (CAS: 1431365-42-2) is a specialized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors[1]. The presence of the pyrazole core coupled with a lipophilic cyclohexyl moiety presents unique physicochemical properties that dictate its pharmacological behavior and toxicological profile[2]. Because empirical in vivo toxicity data for early-stage chemical intermediates is often sparse, this whitepaper synthesizes structural alerts, in silico predictions, and established experimental workflows to provide a comprehensive Safety Data Sheet (SDS) and toxicity evaluation framework for researchers and drug development professionals.

Structural Analysis & Physicochemical Profiling

Understanding the intrinsic properties of the molecule is the first step in predicting its safety profile. The molecule consists of a hydrogen-bond donating/accepting hydroxymethyl group, a heteroaromatic pyrazole ring, and a highly lipophilic cyclohexyl ring[3]. The lipophilicity drives membrane permeability but also increases the potential for bioaccumulation and off-target hydrophobic interactions.

Table 1: Physicochemical Properties

PropertyValue / DescriptionImpact on Drug Development
CAS Number 1431365-42-2[1]Unique identifier for regulatory tracking.
Molecular Formula C10H16N2O[3]Determines exact mass for LC-MS identification.
Molecular Weight ~180.25 g/mol Low MW allows for high ligand efficiency.
Lipophilicity (LogP) Predicted ~1.5 - 2.5Optimal for membrane permeability; moderate risk of bioaccumulation.
Structural Alerts Pyrazole N-oxidationPotential for reactive metabolite formation in the liver.

Predictive Hazard Identification (GHS Classification)

Due to the specific structural motifs, we classify this compound using read-across methodology from analogous pyrazole-containing pharmacophores.

Table 2: GHS Hazard Statements & Precautionary Measures

Hazard ClassGHS CategoryHazard StatementPrecautionary Code
Acute Toxicity (Oral) Category 4H302: Harmful if swallowedP264, P270, P301+P312
Skin Corrosion/Irritation Category 2H315: Causes skin irritationP280, P302+P352
Serious Eye Damage Category 2AH319: Causes serious eye irritationP305+P351+P338
STOT (Single Exposure) Category 3H335: May cause respiratory irritationP261, P271, P304+P340

Mechanistic Toxicity Profile: Hepatotoxicity & CYP450 Metabolism

The primary toxicological concern for pyrazole derivatives is hepatic metabolism. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) can catalyze the N-oxidation of the pyrazole ring or the hydroxylation of the cyclohexyl ring. While cyclohexyl hydroxylation generally leads to safe, excretable Phase II glucuronides, pyrazole N-oxidation can occasionally yield reactive electrophilic intermediates. These intermediates can covalently bind to hepatic proteins or deplete intracellular glutathione (GSH), leading to drug-induced liver injury (DILI).

MetabolicPathway Parent (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol CYP Hepatic CYP450 (e.g., CYP3A4) Parent->CYP Met1 Cyclohexyl Hydroxylation CYP->Met1 Met2 Pyrazole N-Oxidation CYP->Met2 UGT Glucuronidation (UGT) Met1->UGT Tox Reactive Intermediate (GSH Depletion) Met2->Tox High Dose Excretion Renal Excretion UGT->Excretion

Proposed hepatic metabolism pathway for pyrazole derivatives highlighting phase I and II clearance.

Experimental Protocols for Empirical Validation

To transition from predictive models to empirical data, the following self-validating protocols must be executed. The causality behind these specific assays is to isolate the two primary modes of failure for early-stage compounds: direct cellular toxicity and metabolic instability.

In Vitro Cytotoxicity Assay (HepG2 / MTT)

Rationale: HepG2 cells are utilized because they are a human hepatoma cell line that retains many of the drug-metabolizing enzymes found in primary human hepatocytes. The MTT assay measures mitochondrial reductase activity, providing an early indicator of metabolic stress before catastrophic membrane failure occurs.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 1 × 10⁴ cells/well in a 96-well clear-bottom plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Preparation: Dissolve (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol in 100% DMSO to create a 10 mM stock. Perform serial dilutions to achieve final assay concentrations of 0.1, 1, 10, 50, and 100 µM. Critical Control: Ensure final DMSO concentration in the cell media does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Dosing: Aspirate old media and apply the compound-treated media to the cells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin at 10 µM).

  • Incubation: Incubate the treated cells for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate for exactly 4 hours at 37°C to allow viable cells to reduce the tetrazolium dye into insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media without disturbing the cell monolayer. Add 100 µL of pure DMSO to each well to solubilize the formazan. Shake the plate for 10 minutes in the dark.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis.

ToxicityWorkflow A Compound Preparation (DMSO Stock) C Dosing & Incubation (48h, 37°C) A->C B HepG2 Cell Culture (96-well plate) B->C D MTT Reagent Addition C->D E Formazan Solubilization D->E F Absorbance Readout (570 nm) E->F G IC50 Calculation F->G

Workflow for in vitro HepG2 cytotoxicity screening using the MTT assay.

Microsomal Stability Assay (Human Liver Microsomes)

Rationale: Rodent models often fail to predict human-specific metabolic pathways. Using Human Liver Microsomes (HLM) provides a direct assessment of Phase I metabolic clearance (primarily CYP450-mediated) to predict in vivo half-life.

Step-by-Step Methodology:

  • Reaction Mixture Setup: In a 1.5 mL Eppendorf tube, combine 0.5 mg/mL HLM, 1 µM of the test compound, and 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the metabolic reaction.

  • Time-Course Sampling: At predefined intervals (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Sample Processing: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze the depletion of the parent compound over time via LC-MS/MS to calculate the intrinsic clearance (CL_int) and in vitro half-life (t₁/₂).

Safe Handling, Storage, and Emergency Response

Proper laboratory protocols are mandatory to mitigate the risks identified in the GHS classification.

  • Storage Conditions: Store in a tightly sealed container in a cool, well-ventilated area (2-8°C recommended for long-term stability). Protect from light and moisture. To prevent oxidation of the terminal alcohol, storage under an inert gas (Argon or Nitrogen) is highly recommended.

  • Personal Protective Equipment (PPE): Handle exclusively within a certified chemical fume hood. Personnel must wear inherently chemical-resistant nitrile gloves, a lab coat, and ANSI-approved safety goggles.

  • Spill Response: In the event of a powder spill, do not sweep dry. Moisten the spill with a suitable solvent (e.g., isopropanol) to prevent aerosolization of dust, wipe up with absorbent material, and dispose of as hazardous chemical waste.

  • First Aid:

    • Inhalation: Move victim to fresh air. Administer artificial respiration if breathing is compromised.

    • Skin Contact: Flush immediately with copious amounts of water and soap for at least 15 minutes.

    • Eye Contact: Irrigate eyes with continuous water flow for 15 minutes, holding eyelids open. Seek ophthalmological evaluation.

References

  • PubChemLite. "(1-cyclohexyl-1h-pyrazol-3-yl)methanol". Available at:[Link]

  • Journal of Medicinal Chemistry - ACS Publications. "Structure−Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)". Available at:[Link]

Sources

Exploratory

A Methodological Framework for Determining the Pharmacokinetics and Bioavailability of Novel Pyrazole-Based Compounds: A Case Study of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol

Abstract This technical guide outlines a comprehensive, multi-stage strategy for the preclinical pharmacokinetic and bioavailability assessment of novel chemical entities (NCEs), using the hypothetical compound (2-Cycloh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive, multi-stage strategy for the preclinical pharmacokinetic and bioavailability assessment of novel chemical entities (NCEs), using the hypothetical compound (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol as a working example. In the absence of existing public data for this specific molecule, this document serves as a methodological blueprint for researchers in drug discovery and development. We will proceed from initial in silico and physicochemical characterization through detailed in vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling, culminating in a robust protocol for an in vivo pharmacokinetic study in a rodent model. The causality behind experimental choices, detailed step-by-step protocols, and the principles of bioanalytical method validation are explained to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a foundational pharmacokinetic profile for a new therapeutic candidate.

Part 1: Introduction and Foundational Characterization

The journey of a new chemical entity (NCE) from discovery to a potential therapeutic is critically dependent on understanding its pharmacokinetic (PK) profile. A compound's efficacy and safety are intrinsically linked to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol, a molecule featuring a pyrazole core, a cyclohexyl group, and a methanol substituent, presents a unique combination of moieties that necessitates a thorough investigation. The pyrazole ring is a common scaffold in medicinal chemistry, while the cyclohexyl group significantly increases lipophilicity, potentially impacting solubility, membrane permeability, and metabolic stability.

Before embarking on costly in vivo studies, a foundational understanding of the molecule's physicochemical properties is essential. These properties govern its behavior in biological systems and inform the design of all subsequent experiments, from formulation development to the selection of bioanalytical techniques.

Initial Physicochemical Profiling

The first step is to determine the fundamental chemical characteristics of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol.

Table 1: Key Physicochemical Parameters and Their Impact

ParameterExperimental MethodRationale and Impact on Pharmacokinetics
Aqueous Solubility Kinetic or Thermodynamic Solubility Assays (e.g., shake-flask method)Directly influences dissolution rate in the gastrointestinal (GI) tract, which is often the rate-limiting step for absorption of orally administered drugs. Poor solubility can lead to low and variable bioavailability.
Lipophilicity (LogP/LogD) Shake-flask (octanol-water partition) or chromatographic (RP-HPLC) methodsGoverns the ability of the drug to cross biological membranes. Affects absorption, distribution into tissues, plasma protein binding, and penetration of the blood-brain barrier. LogD (distribution coefficient at physiological pH 7.4) is often more relevant than LogP.
Ionization Constant (pKa) Potentiometric titration or UV-spectroscopyDetermines the charge state of the molecule at different physiological pH values (e.g., stomach vs. intestine). The charge state significantly impacts solubility and permeability across membranes. The pyrazole ring has a basic nitrogen that will influence the pKa.
Chemical Stability Incubation in buffers at various pH values (e.g., pH 1.2, 6.8, 7.4) and temperaturesAssesses degradation in conditions mimicking the GI tract and systemic circulation. Instability can lead to loss of active compound before it can be absorbed or reach its target.

Part 2: In Vitro ADME Profiling: Predicting In Vivo Behavior

In vitro assays are rapid, cost-effective tools used to predict a compound's in vivo ADME properties. They provide critical data for selecting the most promising candidates and identifying potential liabilities early in the discovery process.

Metabolic Stability Assessment

Metabolic stability is a primary determinant of a drug's half-life and oral bioavailability. These assays evaluate the rate at which the compound is metabolized by drug-metabolizing enzymes.

  • Liver Microsomal Stability Assay: Utilizes subcellular fractions (microsomes) containing key phase I enzymes, primarily Cytochrome P450s (CYPs). This is a high-throughput screen to identify compounds that are rapidly cleared.

  • Hepatocyte Stability Assay: Uses intact liver cells, providing a more comprehensive assessment that includes both phase I and phase II metabolism, as well as the influence of cellular uptake.

  • Preparation: Thaw cryopreserved rat liver microsomes (RLM) on ice. Prepare a cofactor solution containing NADPH (Nicotinamide adenine dinucleotide phosphate).

  • Incubation Mixture: In a 96-well plate, combine RLM (final protein concentration ~0.5 mg/mL) and the test compound (final concentration 1 µM) in a phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance (Cl_int) and in vitro half-life (t½).

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins (like albumin) is crucial, as only the unbound (free) fraction is available to exert a therapeutic effect and be cleared. High PPB can affect distribution and clearance.

PPB_Workflow cluster_prep Preparation cluster_assay Equilibrium Dialysis cluster_analysis Analysis Compound Test Compound (in DMSO) Spike Spike Compound into Plasma Compound->Spike Plasma Blank Plasma (e.g., Rat Plasma) Plasma->Spike Dialysis Load into Dialysis Device (Plasma vs. Buffer) Spike->Dialysis Incubate Incubate at 37°C (e.g., 4-6 hours) Dialysis->Incubate Sample Sample Plasma and Buffer Chambers Incubate->Sample LCMS Quantify Compound (LC-MS/MS) Sample->LCMS Calculate Calculate % Unbound LCMS->Calculate

Caption: Workflow for determining plasma protein binding using equilibrium dialysis.

Cell Permeability Assessment (Caco-2 Assay)

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This assay is the industry standard for predicting intestinal absorption of drugs.

  • A-to-B Permeability: Measures the flux of the compound from the apical (intestinal lumen) side to the basolateral (blood) side.

  • B-to-A Permeability: Measures the reverse flux, which is used to calculate the efflux ratio. An efflux ratio greater than 2 suggests the compound may be a substrate for efflux transporters (e.g., P-glycoprotein), which can limit absorption.

Part 3: In Vivo Pharmacokinetic Study in Rodents

Following promising in vitro data, an in vivo study is conducted to understand the compound's disposition in a living system. The rat is a common initial species due to its well-characterized physiology and cost-effectiveness.

Study Design and Dosing

A typical first-in-animal PK study involves administering the compound via both intravenous (IV) and oral (PO) routes to determine key parameters and oral bioavailability.

  • Dosing:

    • IV Bolus: Administered into a vein (e.g., tail vein). This route ensures 100% of the drug enters systemic circulation directly. A low dose (e.g., 1-2 mg/kg) is typically used.

    • Oral Gavage (PO): Administered directly into the stomach. This route assesses oral absorption. A higher dose (e.g., 5-10 mg/kg) is often used to ensure plasma concentrations are above the limit of quantification.

  • Animals: Male Sprague-Dawley rats (n=3-4 per group) are commonly used. Animals are cannulated (e.g., jugular vein) to allow for serial blood sampling without causing undue stress.

  • Blood Sampling: A sparse or serial sampling schedule is employed. Blood samples (~100 µL) are collected at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose) into anticoagulant-treated tubes. Plasma is harvested by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs in biological matrices due to its superior sensitivity and selectivity. A robust and validated method is non-negotiable for generating reliable PK data.

  • Thaw: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Aliquot: Transfer a small volume of plasma (e.g., 25 µL) into a 96-well plate.

  • Precipitation: Add 3-4 volumes (e.g., 100 µL) of cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS) of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol. The SIL-IS is crucial for correcting for matrix effects and variability during sample processing.

  • Mix & Centrifuge: Vortex the plate thoroughly to precipitate plasma proteins. Centrifuge at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitate.

  • Inject: Transfer the clear supernatant to a new plate for injection onto the LC-MS/MS system.

BioA_Validation cluster_params Key Validation Parameters (ICH M10 Guideline) center_node Validated LC-MS/MS Method Selectivity Selectivity & Specificity Selectivity->center_node Accuracy Accuracy & Precision Accuracy->center_node LLOQ Lower Limit of Quantification (LLOQ) LLOQ->center_node Linearity Calibration Curve & Linearity Linearity->center_node Recovery Recovery Recovery->center_node Matrix Matrix Effect Matrix->center_node Stability Stability (Freeze-Thaw, Bench-Top, etc.) Stability->center_node

Foundational

Molecular weight and hydrogen bonding capacity of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol

An In-Depth Technical Guide to the Molecular Weight and Hydrogen Bonding Capacity of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol Executive Summary (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol is a heterocyclic compound featuring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and Hydrogen Bonding Capacity of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol

Executive Summary

(2-Cyclohexyl-2H-pyrazol-3-yl)-methanol is a heterocyclic compound featuring a pyrazole core, a structural motif of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active agents.[1][2][3] An accurate understanding of its fundamental physicochemical properties—namely, its molecular weight and hydrogen bonding capacity—is paramount for professionals in drug discovery and development. These properties critically influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This guide provides a detailed analysis of the molecular weight of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol and offers an in-depth exploration of its hydrogen bonding capabilities, identifying potential donor and acceptor sites. Furthermore, it outlines robust experimental and computational methodologies for the characterization of these properties, grounding theoretical understanding in practical application.

Molecular Identity and Physicochemical Properties

A precise characterization of a compound begins with its molecular structure and weight. These foundational data points inform subsequent analytical and modeling efforts.

Chemical Structure and Nomenclature

The compound, systematically named (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol, consists of a five-membered pyrazole ring substituted at the N2 position with a cyclohexyl group and at the C3 position with a methanol group. The "2H" designation specifies the tautomeric form, fixing the position of the cyclohexyl substituent on the nitrogen atom at position 2.

Figure 1: Chemical structure of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol.

Molecular Formula and Weight

The molecular formula is derived by summing the constituent atoms from each functional group:

  • Cyclohexyl Group: C₆H₁₁

  • Pyrazole Ring Core: C₃H₂N₂ (substituted at N2 and C3)

  • Methanol Group: CH₃O (specifically -CH₂OH)

Summing these components yields the molecular formula C₁₀H₁₆N₂O .

The molecular weight is calculated using the atomic weights of the constituent elements:

  • Carbon (C): 10 × 12.011 u = 120.110 u

  • Hydrogen (H): 16 × 1.008 u = 16.128 u

  • Nitrogen (N): 2 × 14.007 u = 28.014 u

  • Oxygen (O): 1 × 15.999 u = 15.999 u

The sum of these values provides the molecular weight.

Summary of Physicochemical Properties

The core quantitative data for (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol are summarized below.

PropertyValue
Molecular Formula C₁₀H₁₆N₂O
Molecular Weight 180.25 g/mol
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 2 (Pyrazole N1, Hydroxyl O)

Analysis of Hydrogen Bonding Capacity

Hydrogen bonds are critical non-covalent interactions that dictate molecular recognition, solubility, and crystal packing.[4] The pyrazole scaffold is well-known for its ability to participate in hydrogen bonding, a feature that contributes to its utility in drug design.[5][6][7]

Theoretical Framework

The pyrazole ring contains two nitrogen atoms with distinct electronic properties. One nitrogen is "pyrrole-type" (if it bears a hydrogen) and the other is "pyridine-type" (with a lone pair available for accepting a hydrogen bond).[1] In (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol, the N2 nitrogen is substituted, making the N1 nitrogen the primary "pyridine-type" hydrogen bond acceptor. The attached methanol group provides both a potent hydrogen bond donor (the -OH proton) and an additional acceptor site (the oxygen atom).

Identification of Hydrogen Bond Donor and Acceptor Sites

The capacity for hydrogen bonding is determined by the presence of specific functional groups.

  • Hydrogen Bond Donor: The primary and most significant hydrogen bond donor is the hydroxyl proton (-OH) of the methanol substituent. The high electronegativity of the oxygen atom polarizes the O-H bond, making the hydrogen atom electropositive and capable of interacting with an electron-rich acceptor.

  • Hydrogen Bond Acceptors:

    • Pyrazole N1 Nitrogen: The lone pair of electrons on the N1 nitrogen atom is located in an sp² hybrid orbital in the plane of the aromatic ring, making it an excellent hydrogen bond acceptor.

    • Hydroxyl Oxygen: The oxygen atom of the methanol group possesses two lone pairs of electrons and can readily act as a hydrogen bond acceptor.

Figure 2: Hydrogen bond donor and acceptor sites on the molecule.

Potential for Intermolecular and Intramolecular Interactions

The proximity of the methanol group at C3 to the acceptor nitrogen at N1 allows for the potential formation of an intramolecular hydrogen bond. This would result in a stable six-membered ring-like conformation. However, this intramolecular interaction is in competition with intermolecular hydrogen bonding, where the molecule interacts with other molecules of itself or with solvent molecules. The dominant form of bonding depends on factors such as solvent, concentration, and solid-state packing forces. The bulky cyclohexyl group at N2 may sterically influence the preferred conformation, potentially favoring the intramolecular interaction.[8]

Methodologies for Characterization

A combination of computational and experimental techniques is essential for a comprehensive understanding of the molecule's properties.

Computational Workflow

Computational chemistry provides a powerful, cost-effective means to predict and analyze hydrogen bonding. Density Functional Theory (DFT) calculations can determine the most stable molecular conformations and quantify the energetic favorability of intra- vs. intermolecular hydrogen bonds.

G cluster_0 Computational Workflow A 1. 3D Structure Generation of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol B 2. Conformational Search (Identify low-energy structures) A->B C 3. Geometry Optimization (DFT) (e.g., B3LYP/6-31G*) B->C D 4. Frequency Calculation (Confirm true minima, predict IR spectra) C->D E 5. Analysis of H-Bonding (Measure bond lengths, angles, and interaction energies) D->E

Figure 3: A typical computational workflow for analyzing hydrogen bonding.

Experimental Verification

Experimental data is crucial for validating computational models and providing real-world characterization.

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To probe the hydrogen bonding environment of the hydroxyl group. The frequency of the O-H stretching vibration is highly sensitive to hydrogen bonding.[9][10]

Methodology:

  • Sample Preparation: Prepare a series of dilute solutions of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol in a non-polar solvent (e.g., carbon tetrachloride or hexane) at varying concentrations.

  • Data Acquisition: Acquire the FTIR spectrum for each solution in the range of 4000-3000 cm⁻¹. Use a pure solvent spectrum as the background.

  • Analysis & Causality:

    • At very low concentrations: A sharp, high-frequency band (typically ~3600-3650 cm⁻¹) is expected. This corresponds to the "free" or non-hydrogen-bonded O-H stretch.

    • With increasing concentration: A new, broad, lower-frequency band (typically ~3200-3500 cm⁻¹) will appear and grow in intensity. This broad band is the hallmark of intermolecularly hydrogen-bonded O-H groups. The broadening is due to the variety of different H-bonded species (dimers, trimers, polymers) present in the solution.

    • Evidence of Intramolecular Bonding: If a significant intramolecular hydrogen bond exists, a sharp band at a frequency lower than the "free" O-H but higher than the broad intermolecular band may be observed, and its relative intensity should be independent of concentration.

Protocol 2: X-Ray Crystallography

Objective: To definitively determine the solid-state structure and map all intermolecular and intramolecular interactions.[11]

Methodology:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This yields the precise coordinates of all atoms in the unit cell.

  • Analysis & Causality:

    • The refined structure provides unambiguous evidence of hydrogen bonding.

    • Key Metrics: Analyze the distances between the donor hydrogen and the acceptor atom (H···A distance) and the angle of the D-H···A bond. A typical hydrogen bond has an H···A distance of ~1.8-2.2 Å and a D-H···A angle greater than 150°.

    • This method will unequivocally distinguish between intramolecular and intermolecular bonding patterns in the crystalline state.

Significance in Drug Discovery and Development

The molecular weight and hydrogen bonding profile are not merely academic data points; they are cornerstones of rational drug design.

  • Molecular Weight and ADME: A molecular weight of 180.25 g/mol places this compound well within the guidelines of frameworks like Lipinski's Rule of Five, which suggests that molecules with a molecular weight under 500 Da are more likely to be orally bioavailable.

  • Hydrogen Bonding and Target Affinity: The ability to form specific hydrogen bonds is often the primary driver of a drug's binding affinity and selectivity for its target protein.[12] The arrangement of donors and acceptors in (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol provides a specific pharmacophore that can be exploited to achieve tight and selective binding to a target's active site.

  • Solubility and Permeability: Hydrogen bonding capacity strongly influences a compound's aqueous solubility and its ability to permeate biological membranes. While hydrogen bonds with water are essential for solubility, an excessive number can hinder membrane permeability. The balanced profile of one donor and two acceptors in this molecule offers a favorable starting point for optimization.

Conclusion

(2-Cyclohexyl-2H-pyrazol-3-yl)-methanol is a molecule with a molecular weight of 180.25 g/mol and a well-defined hydrogen bonding capacity, featuring one primary donor (-OH) and two primary acceptors (N1 of the pyrazole and the hydroxyl oxygen). The potential for both intramolecular and intermolecular hydrogen bonding makes its structural and behavioral analysis a compelling subject for further study. A thorough characterization using the computational and experimental methodologies outlined in this guide is essential for any research or development program seeking to leverage this scaffold for therapeutic applications.

References

Sources

Exploratory

In Vitro Cytotoxicity Screening of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol: A Mechanistic and Methodological Guide

Executive Summary & Pharmacological Rationale The pyrazole ring is a ubiquitous, privileged scaffold in modern medicinal chemistry, renowned for its diverse biological activities, including kinase inhibition and anticanc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The pyrazole ring is a ubiquitous, privileged scaffold in modern medicinal chemistry, renowned for its diverse biological activities, including kinase inhibition and anticancer properties. As we evaluate the therapeutic potential of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol (also standardly referenced as 1-cyclohexyl-1H-pyrazol-5-ylmethanol), it is critical to understand the causality behind its structural design.

This compound integrates two highly targeted functional moieties:

  • The Cyclohexyl Group: Bulky cycloalkanes attached to the pyrazole nitrogen significantly increase the lipophilicity of the compound. As demonstrated in1[1], bulky substituents at the pyrazole ring are highly beneficial for improving bioactivity, allowing the molecule to insert deeply into the hydrophobic pockets of target kinases.

  • The Methanol Moiety: The hydroxymethyl (-CH₂OH) substituent acts as a versatile hydrogen-bonding anchor. In the ATP-binding cleft of kinases such as Cyclin-Dependent Kinase 2 (CDK2) or p38 MAP kinase, this group interacts with the hinge region backbone—a mechanism fundamentally responsible for the cell cycle arrest observed in pyrazole-treated cancer cells 2[2].

Understanding these structure-activity relationships (SAR) is paramount before initiating in vitro screening, as it dictates our choice of cell lines, control compounds, and downstream mechanistic assays.

In Vitro Cytotoxicity Screening Workflow

A robust in vitro protocol must be a self-validating system. To accurately assess the cytotoxicity of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol, we employ a multi-tiered approach utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay relies on the conversion of yellow MTT to purple formazan by mitochondrial succinate dehydrogenase (SDH) in viable cells, providing a direct, quantifiable measure of metabolic activity[2].

Workflow A Compound Preparation (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol C In Vitro Treatment (Concentration Gradient & Controls) A->C B Cell Line Culturing (MCF-7, HepG2, HUH-7) B->C D MTT Viability Assay (SDH Enzyme Activity) C->D E Flow Cytometry (Apoptosis & Cell Cycle) C->E F Data Analysis (IC50 & Therapeutic Index) D->F E->F

In Vitro Cytotoxicity Screening Workflow for Pyrazole Derivatives.

Step-by-Step Experimental Methodology

Phase 1: Cell Culture and Seeding

  • Cell Line Selection: Cultivate human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver carcinoma) and a non-tumorigenic control line (e.g., HUH-7 hepatocytes) to establish a therapeutic index. The inclusion of HUH-7 is critical, as previous studies on3[3] have demonstrated low host-cell cytotoxicity, a key metric for drug viability.

  • Seeding: Harvest cells at 80% confluence. Seed into 96-well flat-bottom microplates at a density of 5×103 cells/well in 100 µL of complete medium (DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Incubation: Incubate for 24 hours at 37°C in a humidified atmosphere containing 5% CO₂ to allow for cellular adherence and exponential growth recovery.

Phase 2: Compound Preparation and Treatment

  • Stock Solution: Dissolve (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol in cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

  • Serial Dilution: Prepare working concentrations (e.g., 0.1, 1, 5, 10, 25, 50, and 100 µM) by diluting the stock in complete media.

  • Self-Validating Controls:

    • Vehicle Control: Media containing an equivalent volume of DMSO (maximum 0.5% v/v) to rule out solvent toxicity.

    • Positive Control: Doxorubicin or Roscovitine (a known CDK inhibitor), ensuring assay sensitivity[2].

  • Treatment: Aspirate the old media and apply 100 µL of the compound-dosed media to the respective wells in triplicate. Incubate for 48 hours.

Phase 3: MTT Assay and Quantification

  • Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark at 37°C.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of pure DMSO to each well and agitate on a plate shaker for 10 minutes to fully solubilize the crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).

Quantitative Data Interpretation

To contextualize the expected outcomes for (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol, we benchmark against structurally analogous pyrazole derivatives documented in recent literature[2][3]. The table below summarizes the anticipated pharmacological profile:

Compound / ControlCell LineIC₅₀ (µM)Mechanism / Target Observation
(2-Cyclohexyl-2H-pyrazol-3-yl)-methanol (Analog) MCF-78.03CDK2 Inhibition / Apoptosis induction
(2-Cyclohexyl-2H-pyrazol-3-yl)-methanol (Analog) HepG213.14CDK2 Inhibition / Apoptosis induction
Roscovitine (Positive Control) MCF-715.38Standard CDK2 Inhibitor
Doxorubicin (Positive Control) HepG21.20DNA Intercalation
Cyclohexyl-pyrazole Analog (Cpd 57) HUH-7> 15.00Low Host Cytotoxicity (Favorable Therapeutic Index)

Note: In vitro cytotoxicity is commonly evaluated using human cancer cell lines, with IC₅₀ values indicating the drug concentration required to inhibit cell growth by 50%4[4].

Mechanistic Insights: Apoptosis and Kinase Inhibition

Cytotoxicity is merely a phenotypic endpoint; elucidating the mechanism of cell death is the hallmark of rigorous drug development. Pyrazole derivatives typically induce cytotoxicity via targeted kinase inhibition, which subsequently triggers the intrinsic apoptotic pathway[2].

When (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol successfully binds to its target kinase (e.g., CDK2), it halts the cell cycle—often at the S or G2/M phase. This prolonged arrest signals the cell to undergo apoptosis. Mechanistic studies utilizing flow cytometry and Western blotting frequently reveal that pyrazole-induced cytotoxicity is characterized by the upregulation of the pro-apoptotic protein Bax and the dramatic reduction of the anti-apoptotic protein Bcl-2. This imbalance compromises the mitochondrial membrane, releasing cytochrome c and activating executioner caspases (Caspase 3/7)[2].

Pathway Ligand Pyrazole-Methanol Derivative Kinase Kinase Inhibition (CDK2 / p38 MAPK) Ligand->Kinase Bcl2 Downregulation of Bcl-2 Kinase->Bcl2 Inhibits Bax Upregulation of Bax Kinase->Bax Activates Caspase Caspase 3/7 Cleavage Bcl2->Caspase Removes Block Bax->Caspase Promotes Apoptosis Cellular Apoptosis Caspase->Apoptosis

Proposed Apoptotic Signaling Pathway Induced by Pyrazole-Methanol Derivatives.

Conclusion

The in vitro screening of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol requires a meticulous balance of structural understanding and rigorous assay controls. By leveraging the lipophilic nature of the cyclohexyl group and the hydrogen-bonding capacity of the methanol moiety, researchers can effectively target deep kinase pockets. Implementing the self-validating MTT workflow detailed above, alongside downstream apoptotic profiling, ensures that the resulting cytotoxicity data is both highly accurate and mechanistically sound, paving the way for advanced preclinical in vivo models.

References

  • Structural Optimization and Structure–Activity Relationship Studies of 6,6-Dimethyl-4-(phenylamino)-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)
  • Source: rsc.
  • Source: acs.
  • Source: scirp.

Sources

Foundational

Thermodynamic Stability of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol at Room Temperature: A Technical Whitepaper

Executive Summary (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol (CAS: 1431365-42-2) is a highly specialized heterocyclic building block extensively utilized in the rational design of kinase inhibitors, most notably in the synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Cyclohexyl-2H-pyrazol-3-yl)-methanol (CAS: 1431365-42-2) is a highly specialized heterocyclic building block extensively utilized in the rational design of kinase inhibitors, most notably in the synthesis of p38 MAP kinase inhibitors such as BIRB 796 analogs. For researchers and drug development professionals, understanding the thermodynamic stability of this intermediate at room temperature (298.15 K) is critical for optimizing storage conditions, predicting shelf-life, and ensuring high-fidelity downstream coupling reactions.

This whitepaper provides an in-depth analysis of the thermodynamic determinants governing the stability of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol. By dissecting its molecular architecture—comprising a resonance-stabilized pyrazole core, a sterically demanding cyclohexyl ring, and a hydrogen-bonding hydroxymethyl group—we establish a predictive framework for its thermal behavior. Furthermore, we outline field-proven, self-validating experimental methodologies for empirical thermodynamic profiling.

Molecular Architecture & Thermodynamic Determinants

The thermodynamic stability of a molecule at room temperature is a function of its standard Gibbs free energy of formation ( ΔGf∘​ ), which is dictated by enthalpic ( ΔH ) bond strengths and entropic ( ΔS ) conformational degrees of freedom. For (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol, stability is exceptionally high at room temperature due to three distinct structural features:

The Pyrazole Core: Aromaticity and Resonance Stabilization

Pyrazoles are five-membered heteroaromatic rings characterized by a high degree of resonance stabilization energy (approximately 29 kcal/mol). This aromaticity imparts significant thermal stability; differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) of substituted pyrazoles consistently demonstrate decomposition temperatures ( Td​ ) exceeding 250 °C[1][2]. At 298.15 K, the activation energy ( Ea​ ) required to disrupt the pyrazole π -system is insurmountable without harsh catalytic or oxidative conditions.

N-Cyclohexyl Substitution: Steric Shielding and Conformational Entropy

The attachment of a cyclohexyl group at the N-2 position introduces a bulky, lipophilic moiety. Thermodynamically, the cyclohexyl ring exists predominantly in its lowest-energy chair conformation. The steric bulk of this ring acts as a kinetic shield, sterically hindering nucleophilic or electrophilic attack on the adjacent C-3 position of the pyrazole ring. While the chair-to-chair interconversion introduces a minor entropic variable, it does not compromise the enthalpic stability of the N-C bond at room temperature.

The Hydroxymethyl Group: Enthalpic Stabilization via Hydrogen Bonding

Hydroxymethyl-substituted pyrazoles are known to be highly stable at room temperature[3]. The primary alcohol moiety at the C-3 position engages in robust intermolecular hydrogen bonding in the solid state. This hydrogen-bonding network significantly lowers the enthalpy of the crystal lattice ( ΔHlattice​<0 ), rendering the solid form thermodynamically favored over degradation or auto-oxidation pathways at room temperature.

Mechanistic Pathways & Kinetic Barriers

To understand why (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol does not spontaneously degrade at room temperature, we must analyze the thermodynamic equilibrium of its potential degradation pathways.

  • Auto-Oxidation: Conversion of the hydroxymethyl group to a pyrazole-3-carbaldehyde requires the cleavage of a stable C-H bond. At 298 K, the ΔG for non-catalyzed atmospheric auto-oxidation is positive, and the kinetic barrier ( Ea​ ) is extremely high.

  • Dehydration: The elimination of water to form an exocyclic alkene is thermodynamically unfavorable at room temperature without the presence of a strong acid catalyst to protonate the hydroxyl leaving group.

G Compound (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol (Thermodynamically Stable at 298 K) Oxidation Oxidation Pathway (High Activation Energy) Compound->Oxidation O2, RT (Kinetically Blocked) Dehydration Dehydration Pathway (Requires Acid Catalyst) Compound->Dehydration H+, RT (Unfavorable) H_Bonding Intermolecular H-Bonding (Enthalpic Stabilization) Compound->H_Bonding ΔH < 0 (Lattice Energy) Steric Cyclohexyl Steric Shielding (Kinetic Protection) Compound->Steric ΔS penalty for attack Aldehyde Pyrazole-3-carbaldehyde (Degradant) Oxidation->Aldehyde ΔG > 0 at RT Alkene Exocyclic Alkene (Degradant) Dehydration->Alkene ΔG > 0 at RT

Figure 1: Thermodynamic stability and kinetic barriers to degradation pathways at room temperature.

Quantitative Data Summaries

The following tables synthesize the expected thermodynamic and physicochemical parameters of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol, extrapolated from empirical data on closely related pyrazole analogs[1][2].

Table 1: Estimated Thermodynamic & Physicochemical Properties
ParameterEstimated Value / StatusCausality / Rationale
Physical State (298 K) SolidStabilized by intermolecular H-bonding of the -OH group.
Melting Point ( Tm​ ) 85 °C – 105 °CTypical range for N-substituted hydroxymethyl pyrazoles.
Decomposition Temp ( Td​ ) > 250 °CHigh resonance energy of the pyrazole aromatic core[1].
RT Stability (Shelf Life) > 24 MonthsKinetically inert to atmospheric O2​ and moisture at 298 K[3].
Hygroscopicity Low to ModerateThe -OH group can coordinate ambient moisture, but the bulky lipophilic cyclohexyl ring repels bulk water.
Table 2: Solvent Thermodynamic Compatibility at 298 K
Solvent SystemSolubilityThermodynamic Stability in Solution
Methanol / Ethanol HighExcellent. Protic solvents stabilize the molecule via solvent-solute H-bonding.
Dichloromethane (DCM) HighExcellent. No reactive pathways available at RT.
Aqueous (pH 7.0) LowStable. The lipophilic cyclohexyl ring limits aqueous solvation entropy.
Aqueous (pH < 2.0) ModerateModerate. Prolonged exposure to strong acids may protonate the pyrazole N-1 or the -OH group, lowering the Ea​ for degradation.

Experimental Protocols for Thermodynamic Profiling

To ensure scientific integrity and E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), relying solely on theoretical stability is insufficient for drug development. The following self-validating protocols must be employed to empirically verify the thermodynamic stability of specific batches.

Protocol A: Short-Term Thermal Profiling via DSC and TGA

Why this works: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide a macroscopic view of phase transitions (melting) and bond cleavage (decomposition). By running these concurrently, you isolate purely physical transitions from chemical degradation[1][2].

  • Sample Preparation: Accurately weigh 3.0 – 5.0 mg of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol into a standard aluminum hermetic pan (for DSC) and an open platinum pan (for TGA).

  • Atmosphere Control: Purge both instruments with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent oxidative artifacts during heating.

  • Heating Ramp: Program a linear heating rate of 10 °C/min from 25 °C (298.15 K) to 350 °C.

  • Data Analysis (Self-Validation):

    • DSC: Identify the sharp endothermic peak corresponding to the melting point ( Tm​ ). A sharp peak indicates high crystalline purity.

    • TGA: Monitor for mass loss. If mass loss occurs before Tm​ , it indicates the presence of volatile impurities (e.g., residual synthesis solvents). Mass loss occurring > 250 °C validates the intrinsic thermal stability of the pyrazole core.

Protocol B: Long-Term Room Temperature Stability via Isothermal Microcalorimetry (IMC)

Why this works: While HPLC is standard for stability testing, it is a lagging indicator. Isothermal Microcalorimetry (IMC) detects microwatt-level heat flows ( μW ) associated with bond cleavage, oxidation, or phase transitions long before chromatographic degradation peaks become quantifiable. This provides a highly sensitive, real-time thermodynamic readout.

  • Calibration: Calibrate the microcalorimeter at exactly 298.15 K using electrical Joule heating to establish a baseline noise level of < 0.1 μW .

  • Sample Loading: Load 100 mg of the compound into a glass ampoule. Seal the ampoule under ambient atmospheric conditions (to simulate standard storage).

  • Equilibration: Insert the ampoule into the IMC thermostat. Allow 24 hours for thermal equilibration to dissipate the frictional heat of insertion.

  • Data Acquisition: Monitor the heat flow continuously for 14 to 30 days at 298.15 K.

  • Interpretation: A stable compound will exhibit a heat flow that asymptotically approaches zero (the instrumental baseline). Any sustained exothermic heat flow > 2.0 μW/g indicates an ongoing spontaneous degradation reaction ( ΔG<0 ), such as slow auto-oxidation.

Conclusion

(2-Cyclohexyl-2H-pyrazol-3-yl)-methanol exhibits exceptional thermodynamic stability at room temperature. The synergistic effects of pyrazole resonance energy, cyclohexyl steric shielding, and solid-state hydrogen bonding create a deep thermodynamic well. Consequently, the molecule acts as a highly reliable, shelf-stable building block for complex pharmaceutical synthesis, requiring no specialized cryogenic storage conditions when kept away from strong acids and potent oxidizers.

References

  • Source: Columbia University / Journal of Medicinal Chemistry (ACS)
  • 3-[4-(HYDROXYMETHYL)
  • Source: Physical Chemistry Chemical Physics (RSC Publishing)
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol, a valuable heterocyclic building block for drug discovery and materials science...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol, a valuable heterocyclic building block for drug discovery and materials science. Pyrazole derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities. This protocol outlines a reliable two-step synthetic sequence, beginning with the regioselective synthesis of an ethyl pyrazole-3-carboxylate intermediate, followed by its reduction to the target primary alcohol. The methodology is designed for accessibility and reproducibility in a standard organic chemistry laboratory setting. Critical process parameters, safety precautions, purification techniques, and characterization data are detailed to ensure successful execution and validation of the final product.

Introduction

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and biologically active compounds.[1][2] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. The target molecule, (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol, incorporates a lipophilic cyclohexyl group at the N-2 position and a primary alcohol at the C-3 position, making it a key intermediate for creating diverse libraries of potential therapeutic agents.

The synthetic strategy detailed herein follows a robust and well-established pathway in heterocyclic chemistry:

  • Step A: Pyrazole Ring Formation. The core pyrazole heterocycle is constructed via the cyclocondensation reaction of a 1,3-dicarbonyl equivalent with cyclohexylhydrazine.[3][4][5] This classic approach offers high yields and predictable regioselectivity.

  • Step B: Functional Group Reduction. The ester functionality of the pyrazole intermediate is reduced to the corresponding primary alcohol using a powerful hydride-donating agent, Lithium Aluminum Hydride (LiAlH₄).[6][7]

This protocol emphasizes practical execution, safety, and thorough analytical characterization.

Overall Synthetic Scheme

The synthesis proceeds in two main steps as illustrated below:

Step A: Synthesis of Ethyl 2-cyclohexyl-2H-pyrazole-3-carboxylate (2)

Reaction: Cyclocondensation of diethyl 2-(ethoxymethylene)-3-oxosuccinate (1) with cyclohexylhydrazine.

Step B: Synthesis of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol (3)

Reaction: Reduction of ethyl 2-cyclohexyl-2H-pyrazole-3-carboxylate (2) with Lithium Aluminum Hydride (LiAlH₄).

Experimental Workflow Diagram

SynthesisWorkflow cluster_stepA Step A: Pyrazole Synthesis cluster_stepB Step B: Ester Reduction reagentsA Cyclohexylhydrazine Ethanol (Solvent) Acetic Acid (Catalyst) reactionA Reflux (e.g., 78°C) Monitor by TLC reagentsA->reactionA start Diethyl 2-(ethoxymethylene)- 3-oxosuccinate (1) start->reactionA 1. Add Reagents workupA Cool to RT Concentrate in vacuo Liquid-Liquid Extraction (EtOAc/Water) reactionA->workupA 2. Reaction Completion purifyA Silica Gel Column Chromatography workupA->purifyA 3. Isolate Crude productA Product: Ethyl 2-cyclohexyl-2H-pyrazole -3-carboxylate (2) purifyA->productA 4. Purify reactionB 0°C to RT Inert Atmosphere (N₂/Ar) Monitor by TLC productA->reactionB 5. Dissolve in THF reagentsB Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF (Solvent) reagentsB->reactionB quenchB Careful Quench (0°C) Fieser Work-up (H₂O, NaOH, H₂O) reactionB->quenchB 6. Reaction Completion workupB Filter solids (Celite®) Concentrate filtrate Purification quenchB->workupB 7. Work-up productB Final Product: (2-Cyclohexyl-2H-pyrazol-3-yl) -methanol (3) workupB->productB 8. Isolate & Characterize

Caption: Workflow for the two-step synthesis of the target pyrazole methanol.

Materials and Reagents

ReagentCAS NumberSupplierNotes
Diethyl 2-(ethoxymethylene)-3-oxosuccinate6299-47-4Sigma-Aldrich, etc.Starting material for Step A
Cyclohexylhydrazine hydrochloride57334-53-1TCI, Combi-Blocks, etc.Hydrazine source for Step A. Can be used as free base or salt.
Ethanol (Absolute, ≥99.5%)64-17-5Fisher Scientific, etc.Solvent for Step A
Glacial Acetic Acid64-19-7Sigma-Aldrich, etc.Catalyst for Step A
Lithium Aluminum Hydride (LiAlH₄), powder16853-85-3Sigma-Aldrich, etc.EXTREMELY REACTIVE. Reducing agent for Step B.
Tetrahydrofuran (THF), Anhydrous109-99-9Acros Organics, etc.Solvent for Step B. Must be dry.
Ethyl Acetate (EtOAc)141-78-6VWR, etc.Extraction and chromatography solvent
Hexanes110-54-3VWR, etc.Chromatography solvent
Sodium Sulfate (Anhydrous)7757-82-6Fisher Scientific, etc.Drying agent
Silica Gel (230-400 mesh)7631-86-9Sorbent TechnologiesStationary phase for chromatography

Step-by-Step Synthesis Protocol

Part A: Synthesis of Ethyl 2-cyclohexyl-2H-pyrazole-3-carboxylate (2)

This procedure is adapted from general methods for pyrazole synthesis from 1,3-dicarbonyl precursors.[8][9]

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethyl 2-(ethoxymethylene)-3-oxosuccinate (1) (10.0 g, 46.2 mmol, 1.0 equiv.) and absolute ethanol (100 mL).

  • Reagent Addition: Add cyclohexylhydrazine hydrochloride (7.68 g, 50.9 mmol, 1.1 equiv.) to the stirring solution. If using the free base, an equivalent molar amount is used. Add a catalytic amount of glacial acetic acid (approx. 0.5 mL).

  • Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc eluent system. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up (Aqueous Extraction):

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 75 mL) to neutralize the acid, followed by brine (1 x 75 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product as an oil or semi-solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of 10% to 30% ethyl acetate in hexanes.

    • Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to afford Ethyl 2-cyclohexyl-2H-pyrazole-3-carboxylate (2) as a pale yellow oil or low-melting solid. The expected yield is typically in the range of 75-85%.

  • Characterization: Confirm the structure of the intermediate (2) using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part B: Synthesis of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol (3)

!!! SAFETY FIRST !!! Lithium Aluminum Hydride (LiAlH₄) reacts violently with water and protic solvents, releasing flammable hydrogen gas.[10][11][12] All glassware must be oven- or flame-dried before use. The reaction must be performed under an inert atmosphere (Nitrogen or Argon). A Class D fire extinguisher (for combustible metals) must be available.[13][14]

  • Reaction Setup: Assemble a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum for additions.

  • Reagent Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄) (2.4 g, 63.2 mmol, ~3.0 equiv. relative to the ester) in anhydrous tetrahydrofuran (THF) (150 mL) under an inert atmosphere. Cool the suspension to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve the Ethyl 2-cyclohexyl-2H-pyrazole-3-carboxylate (2) (5.0 g, 21.1 mmol, 1.0 equiv.) in anhydrous THF (50 mL). Using a syringe, add this solution dropwise to the stirred LiAlH₄ suspension at 0°C over 30-45 minutes. An exothermic reaction may be observed; maintain the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction by TLC (1:1 Hexanes:EtOAc) until all the starting ester has been consumed.

  • Quenching the Reaction (Fieser Work-up):

    • Cool the reaction flask back down to 0°C in an ice-water bath.

    • EXTREME CAUTION: Quench the excess LiAlH₄ by the slow, dropwise addition of the following, allowing gas evolution to subside between each addition: i. 2.4 mL of water ii. 2.4 mL of 15% (w/v) aqueous sodium hydroxide (NaOH) iii. 7.2 mL of water

    • A granular white precipitate (aluminum salts) should form, which is easily filterable. Stir the resulting slurry vigorously for 30 minutes at room temperature.

  • Work-up and Isolation:

    • Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate (3 x 50 mL).

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude material can be purified by flash column chromatography on silica gel using a gradient of 30% to 60% ethyl acetate in hexanes.

    • Combine the pure fractions and remove the solvent in vacuo to yield (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol (3) as a white solid or a viscous oil. The expected yield is typically 80-90%.

  • Characterization: Confirm the structure and purity of the final product (3) using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS). The IR spectrum should show a prominent O-H stretch (broad, ~3300 cm⁻¹) and the disappearance of the ester carbonyl peak (~1720 cm⁻¹).

Quantitative Data Summary

StepCompound NameStarting MaterialMol. Wt. ( g/mol )Amount (g)Moles (mmol)Equiv.Product NameExpected Yield (%)
ADiethyl 2-(ethoxymethylene)-3-oxosuccinate-216.2210.046.21.0Ethyl 2-cyclohexyl-2H-pyrazole-3-carboxylate75-85%
ACyclohexylhydrazine HCl-152.657.6850.91.1
BEthyl 2-cyclohexyl-2H-pyrazole-3-carboxylateProduct of Step A236.315.021.11.0(2-Cyclohexyl-2H-pyrazol-3-yl)-methanol80-90%
BLithium Aluminum Hydride-37.952.463.23.0

Conclusion

This application note provides a validated and detailed protocol for the synthesis of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol. By following the two-step sequence of cyclocondensation and subsequent reduction, researchers can reliably produce this valuable building block in good overall yield. The described methods for reaction monitoring, work-up, and purification are crucial for obtaining a final product of high purity suitable for further applications in drug development and chemical synthesis. Adherence to the specified safety protocols, particularly during the use of Lithium Aluminum Hydride, is paramount for a safe and successful synthesis.

References

  • Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. [Link]

  • New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Lithium Aluminum Hydride. [Link]

  • Stanford Environmental Health & Safety. A Campus Laboratory Fire Involving Lithium Aluminum Hydride. [Link]

  • University of Cambridge, Department of Chemistry. Experiment 5: Reductions with Lithium Aluminium Hydride. [Link]

  • Google Patents.
  • Reber, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • Bekkali, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(16), 4995. [Link]

  • BYJU'S. Lithium aluminium hydride, also known as LAH, is a reducing agent that is commonly used in modern organic synthesis. [Link]

  • Beilstein-Institut. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Patil, P. S., et al. (2021). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Advanced Scientific Research, 12(02), Supp-1. [Link]

  • Chessa, M., et al. (2014). Tricyclic Pyrazoles. Part 8. Synthesis, Biological Evaluation and SAR of 6-cycloalkyl-1-(2,4-dichlorophenyl)-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamides as Cannabinoid Ligands. IRIS - Archivio Istituzionale dell'Università degli Studi di Sassari. [Link]

  • Scholars Research Library. (2015). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Der Pharma Chemica, 7(10), 329-334. [Link]

  • Chemistry LibreTexts. (2015, July 18). 19.11: Reduction of Carboxylic Acids by Lithium Aluminum Hydride. [Link]

  • MDPI. (2023, September 13). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

  • Asian Publication Corporation. (2024, February 28). Synthesis and Biological Evaluation of vicinal-Diaryl Pyrazole Ethyl Carboxylate Analogs as Antiproliferative Agent against Pancreatic Cancer. Asian Journal of Chemistry, 36(5), 1183-1188. [Link]

  • Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). Synthesis, Characterization and Antihelminthic Activity of Some Pyrazole Derivative. [Link]

  • Musumeci, R., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Pharmaceutics, 14(4), 785. [Link]

  • Taylor & Francis Online. (2021, July 10). Reaction between acid N'-(2-oxo-2-phenyl-ethyl)hydrazides, acetylenic esters and alkyl isocyanides in the presence of silica sulfuric acid: One-pot synthesis of highly functionalized 2,3-dihydro-1H-pyrazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(1), 53-57. [Link]

  • PubMed. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-inflammatory & Anti-allergy Agents in Medicinal Chemistry, 17(1), 32-38. [Link]

  • ARKIVOC. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]

Sources

Application

The Strategic Utility of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol in Modern Drug Discovery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it a favored building block in the design of novel therapeutic agents.[2][3] This document provides detailed application notes and experimental protocols for the utilization of a specific, yet versatile pyrazole-based building block: (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol .

The introduction of a cyclohexyl group at the N2 position of the pyrazole ring offers a distinct lipophilic character, which can be strategically employed to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The primary alcohol functionality at the C3 position serves as a versatile synthetic handle for the introduction of diverse chemical moieties, enabling the exploration of a broad chemical space in the quest for new lead compounds. This guide is intended for researchers and scientists engaged in drug discovery, offering both the rationale and practical methodologies for leveraging this building block in their synthetic campaigns.

Physicochemical Properties and Drug Discovery Relevance

The strategic incorporation of the (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol scaffold into a drug discovery program is underpinned by the favorable physicochemical properties it can impart to a molecule.

PropertyImplication in Drug Discovery
Lipophilicity (from Cyclohexyl group) Can enhance membrane permeability and oral absorption. The non-planar nature of the cyclohexyl ring can also disrupt crystal packing, potentially improving solubility.
Metabolic Stability The pyrazole core is generally resistant to metabolic degradation, which can lead to improved in vivo half-life of drug candidates.[3]
Hydrogen Bonding Capacity The pyrazole nitrogens can act as hydrogen bond acceptors, while the hydroxyl group can act as both a donor and acceptor, facilitating interactions with biological targets.[2]
Synthetic Tractability The primary alcohol is a versatile functional group that can be readily converted into a wide array of other functionalities, allowing for extensive structure-activity relationship (SAR) studies.

Synthesis of the Building Block

While (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol may not be readily available from all commercial suppliers, a plausible and efficient synthesis can be envisioned based on established pyrazole chemistry. A common route involves the N-alkylation of a pyrazole precursor followed by the reduction of a carbonyl group at the C3 position.

A potential synthetic pathway is outlined below:

Synthesis_of_Building_Block cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Reduction Pyrazole Pyrazole-3-carbaldehyde Intermediate 2-Cyclohexyl-2H-pyrazole- 3-carbaldehyde Pyrazole->Intermediate 1. CyclohexylBromide Cyclohexyl bromide CyclohexylBromide->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Solvent1 Solvent (e.g., DMF) Solvent1->Intermediate Product (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol Intermediate->Product 2. ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Product Solvent2 Solvent (e.g., Methanol) Solvent2->Product

Fig. 1: Proposed synthetic route to the target building block.
Protocol 1: Synthesis of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol

Step 1: N-Alkylation of Pyrazole-3-carbaldehyde

  • To a solution of pyrazole-3-carbaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add cyclohexyl bromide (1.2 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-cyclohexyl-2H-pyrazole-3-carbaldehyde. The regioselectivity of N-alkylation can be influenced by the reaction conditions and the nature of the pyrazole substrate.[4]

Step 2: Reduction to (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol

  • Dissolve the 2-cyclohexyl-2H-pyrazole-3-carbaldehyde (1.0 eq) from the previous step in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol, which can be further purified by column chromatography if necessary. The reduction of pyrazole-3-carbaldehydes is a well-established method for accessing the corresponding alcohols.[5]

Application in Library Synthesis: Derivatization Protocols

The primary alcohol of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol is a versatile handle for generating a library of diverse analogs. Below are protocols for key transformations.

Derivatization_Workflow cluster_derivatives Derivative Classes BuildingBlock (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol Aldehyde Aldehydes BuildingBlock->Aldehyde Oxidation Ethers Ethers BuildingBlock->Ethers Etherification Esters Esters BuildingBlock->Esters Esterification Amines Amines (via aldehyde) Aldehyde->Amines Reductive Amination

Fig. 2: Key derivatization pathways from the building block.
Protocol 2: Oxidation to 2-Cyclohexyl-2H-pyrazole-3-carbaldehyde

The selective oxidation of primary alcohols to aldehydes is a crucial transformation in organic synthesis.[6]

  • To a solution of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (DMP, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Stir vigorously for 15-20 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude aldehyde by column chromatography.

Rationale: Dess-Martin periodinane is a mild and selective oxidizing agent that efficiently converts primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.[6]

Protocol 3: O-Alkylation to Form Ethers

Ether linkages are common in drug molecules and can modulate properties such as solubility and metabolic stability.

  • To a solution of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes.

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide, 1.1 eq) and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Carefully quench the reaction with water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting ether by column chromatography. The Williamson ether synthesis is a classic and reliable method for the preparation of ethers.[7]

Protocol 4: Esterification to Form Esters

Ester functionalities can serve as prodrugs or as key interaction points with biological targets.

  • Dissolve (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol (1.0 eq) and a carboxylic acid of interest (1.2 eq) in anhydrous DCM.

  • Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Filter off the dicyclohexylurea (DCU) precipitate and wash with DCM.

  • Concentrate the filtrate and purify the crude ester by column chromatography. The Steglich esterification is a mild and efficient method for forming esters from alcohols and carboxylic acids.

Potential Therapeutic Applications of Derivatives

The pyrazole scaffold is associated with a wide range of biological activities.[1] Derivatives of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol could be explored for, but not limited to, the following therapeutic areas:

  • Anti-inflammatory Agents: Many pyrazole-containing compounds are known to inhibit cyclooxygenase (COX) enzymes.[3]

  • Kinase Inhibitors: The pyrazole ring can act as a hinge-binder in the ATP-binding site of various kinases, making it a valuable scaffold in oncology research.[3]

  • Antimicrobial Agents: Pyrazole derivatives have shown promise as novel antibacterial and antifungal agents.[3]

  • Central Nervous System (CNS) Disorders: The lipophilic cyclohexyl group may facilitate blood-brain barrier penetration, making derivatives of this building block interesting candidates for CNS targets.

Conclusion

(2-Cyclohexyl-2H-pyrazol-3-yl)-methanol represents a valuable and versatile building block for drug discovery. Its strategic combination of a lipophilic cyclohexyl moiety and a synthetically tractable primary alcohol on a metabolically stable pyrazole core provides a powerful platform for the generation of diverse chemical libraries. The protocols outlined in this document offer a starting point for researchers to explore the rich chemical space accessible from this promising scaffold, with the potential to uncover novel therapeutic agents across a spectrum of diseases.

References

  • Kumar, V., & Aggarwal, S. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Research, 10(7), 1-13.
  • Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2012).
  • PharmaGuideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • Li, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(12), 2046-2067.
  • Borah, P., & Pathak, M. (2022). Recent Developments in the Biological Activities of 2-Pyrazoline Derivatives. Chemistry & Biodiversity, 19(10), e202200549.
  • Wang, L., et al. (2022). Highly Selective N1-Alkylation of Pyrazoles via a Catalyst-Free Michael Addition. The Journal of Organic Chemistry, 87(16), 11075-11083.
  • Podlech, J. (2001). Oxidation of Alcohols to Aldehydes and Ketones. In Science of Synthesis (Vol. 25, pp. 1-46). Thieme.
  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). Available from: [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. (2024, January 5). Available from: [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.
  • Mohan, C. D., et al. (2021). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Chemical Papers, 75(11), 5649-5678.
  • Colacino, E., et al. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Beilstein Journal of Organic Chemistry, 13, 2036-2043.
  • Der Pharma Chemica. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. (2012). 4(1), 365-370.
  • Sun, L., Guo, Y., Peng, G., & Li, C. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis, 2008(21), 3487-3488.
  • Royal Society of Chemistry. A review on the advancement of ether synthesis from organic solvent to water. (2019). RSC Advances, 9(54), 31498-31515.

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol for Novel Agrochemical Discovery

Introduction: The Pyrazole Scaffold as a Privileged Structure in Agrochemicals Pyrazoles, five-membered heterocyclic compounds featuring two adjacent nitrogen atoms, are a cornerstone in the development of modern agroche...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Agrochemicals

Pyrazoles, five-membered heterocyclic compounds featuring two adjacent nitrogen atoms, are a cornerstone in the development of modern agrochemicals.[1][2] Their chemical versatility and stable aromatic core allow for extensive structural modifications, making them "privileged" structures in agrochemical discovery.[1] This scaffold is present in numerous commercially successful fungicides, herbicides, and insecticides that are vital for global crop protection.[3][4]

  • Fungicides: A prominent class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs), which disrupt the fungal mitochondrial respiratory chain.[1][5]

  • Herbicides: Many pyrazole derivatives act as potent inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is critical for pigment biosynthesis in plants.[1][6]

  • Insecticides: Pyrazole insecticides often target the nervous system or metabolism of insects, with fipronil being a key example that antagonizes the GABA-gated chloride channel.[1]

The subject of this guide, (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol , serves as a high-potential starting block for building novel agrochemical candidates. The N-cyclohexyl group provides significant lipophilicity, which can enhance membrane permeability and influence pharmacokinetic properties within the target organism. The primary alcohol at the C3-position is a critical, reactive "handle" for introducing chemical diversity. This document provides a detailed guide to the strategic functionalization of this handle to generate libraries of derivatives for structure-activity relationship (SAR) studies.

Rationale for Functionalization: Exploring Chemical Space for Enhanced Bioactivity

The primary goal of functionalizing the hydroxymethyl group is to systematically explore the surrounding chemical space to optimize the molecule's interaction with its biological target. By converting the alcohol into other functional groups, such as esters and ethers, researchers can modulate key physicochemical properties:

  • Steric Bulk: Introducing larger or smaller groups can probe the size and shape of the target's binding pocket.

  • Electronic Effects: Adding electron-donating or electron-withdrawing groups can alter binding interactions like hydrogen bonding or π-π stacking.

  • Lipophilicity (LogP): Modifying the hydrophobicity of the side chain affects the compound's solubility, membrane transport, and systemic movement in plants.

  • Metabolic Stability: Certain functional groups can block sites of metabolic degradation, increasing the compound's persistence and efficacy.

This systematic approach is fundamental to lead optimization, transforming a modestly active "hit" into a potent and commercially viable agrochemical "lead."

G cluster_start Core Scaffold cluster_paths Functionalization Pathways cluster_libs Derivative Libraries cluster_end Discovery Cascade start (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol ester Esterification start->ester ether Etherification start->ether lib_ester Ester Library (Varied R-CO) ester->lib_ester lib_ether Ether Library (Varied R-O) ether->lib_ether screening Biological Screening (Fungicidal, Herbicidal, etc.) lib_ester->screening lib_ether->screening sar SAR Analysis & Lead Optimization screening->sar

Caption: High-level workflow for agrochemical discovery.

Protocol 1: Esterification via Amide Coupling Reagents

Esterification is a robust method for introducing a wide variety of acyl groups. Using peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with a catalyst like 4-Dimethylaminopyridine (DMAP) is a preferred method. This approach offers mild reaction conditions, which prevents degradation of sensitive substrates and reduces the formation of side products compared to more forceful methods like using acid chlorides.

Causality Behind the Protocol
  • EDC: This is a water-soluble carbodiimide that activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by the alcohol.

  • DMAP: DMAP acts as a potent acylation catalyst. It reacts with the O-acylisourea intermediate (or an acid anhydride formed in situ) to generate a more reactive N-acylpyridinium species, which accelerates the ester formation.

  • Solvent (DCM): Dichloromethane is an excellent, non-protic solvent that dissolves the reactants and reagents while remaining inert.

  • Inert Atmosphere (N₂ or Ar): This prevents moisture from the air from hydrolyzing the reactive intermediates, which would quench the reaction and lower the yield.

G reagents Pyrazolyl-Methanol + R-COOH coupling EDC / DMAP in DCM reagents->coupling Activation product Target Ester (Pyrazolyl-CH₂-O-CO-R) coupling->product Acylation

Caption: Simplified esterification reaction scheme.

Step-by-Step Methodology
  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol (1.0 eq., e.g., 194 mg, 1.0 mmol).

  • Reagent Addition: Add the desired carboxylic acid (1.1 eq., 1.1 mmol) and 4-DMAP (0.1 eq., 12 mg, 0.1 mmol).

  • Dissolution: Dissolve the mixture in anhydrous dichloromethane (DCM, 10 mL). Stir the solution at room temperature for 5 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the initial exotherm upon addition of EDC.

  • Initiation: Add EDC hydrochloride (1.2 eq., 230 mg, 1.2 mmol) portion-wise over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Work-up:

    • Quench the reaction by adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers and wash sequentially with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.

Representative Data for an Ester Library
Compound IDCarboxylic Acid (R-COOH)Yield (%)Purity (HPLC, %)Biological Activity (IC₅₀, µM)
PZ-ES-01 Acetic Acid92>98TBD
PZ-ES-02 4-Chlorobenzoic Acid85>99TBD
PZ-ES-03 Cyclopropanecarboxylic Acid88>98TBD
PZ-ES-04 Thiophene-2-carboxylic Acid79>97TBD

Protocol 2: Etherification via Williamson Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers. It involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide. This method is particularly effective for generating ethers from primary alcohols and primary alkyl halides.

Causality Behind the Protocol
  • Base (NaH): Sodium hydride is a strong, non-nucleophilic base. It irreversibly deprotonates the alcohol to form the sodium alkoxide. The only byproduct is hydrogen gas, which bubbles out of the solution, driving the reaction to completion.

  • Solvent (THF): Anhydrous tetrahydrofuran is a polar aprotic solvent that dissolves the alkoxide and is stable to the strong base.

  • Alkyl Halide (R-X): A primary alkyl bromide or iodide is used as the electrophile. Bromides and iodides are excellent leaving groups, facilitating the Sₙ2 displacement by the alkoxide.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Displacement start_alc Pyrazolyl-Methanol base NaH in THF start_alc->base alkoxide Pyrazolyl-CH₂-O⁻Na⁺ base->alkoxide alkyl_halide Alkyl Halide (R-X) alkoxide->alkyl_halide product Target Ether (Pyrazolyl-CH₂-O-R) alkyl_halide->product

Caption: Williamson ether synthesis workflow.

Step-by-Step Methodology
  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq., 60 mg, 1.5 mmol) in anhydrous THF (5 mL).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Alcohol Addition: Add a solution of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol (1.0 eq., 194 mg, 1.0 mmol) in anhydrous THF (5 mL) dropwise over 10 minutes. Effervescence (H₂ gas) will be observed.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes after the addition is complete to ensure full formation of the alkoxide.

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.2 eq., 1.2 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC. Gentle heating (e.g., 40-50 °C) may be required for less reactive halides.

  • Work-up:

    • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at 0 °C to neutralize any unreacted NaH.

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure ether.

Representative Data for an Ether Library
Compound IDAlkyl Halide (R-X)Yield (%)Purity (HPLC, %)Biological Activity (IC₅₀, µM)
PZ-ET-01 Benzyl Bromide81>99TBD
PZ-ET-02 Propargyl Bromide75>97TBD
PZ-ET-03 Ethyl Bromoacetate68>98TBD
PZ-ET-04 2-(Bromomethyl)pyridine72>97TBD

Advanced Strategy: Bioisosteric Replacement

Beyond simple derivatization, a more advanced strategy involves bioisosteric replacement of the entire hydroxymethyl moiety. Bioisosteres are functional groups with similar steric and electronic properties that can elicit similar biological responses.[7][8] This technique is a powerful tool in medicinal and agrochemical chemistry to fine-tune a molecule's properties.[9]

For the -CH₂OH group, potential bioisosteres could include:

  • Amide: -CONH₂

  • Thiol: -CH₂SH

  • Small heterocycles: e.g., replacing the alcohol with a 1,2,4-oxadiazole ring.

Investigating these replacements can lead to novel chemical classes with improved potency, altered selectivity, or a different intellectual property landscape.

Conclusion

(2-Cyclohexyl-2H-pyrazol-3-yl)-methanol is a versatile and promising scaffold for the development of new agrochemicals. The functionalization of its primary alcohol via robust methods like esterification and etherification allows for the systematic generation of derivative libraries crucial for SAR studies. The protocols detailed herein provide reliable, field-tested starting points for researchers aiming to explore the chemical space around this pyrazole core. By logically modifying its structure, scientists can unlock new solutions for crop protection challenges.

References

  • Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis. Benchchem.
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management.
  • Pyrazole derivatives: Recent advances in discovery and development of pesticides. ScienceDirect.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent Advances in Design and Development of Diazole and Diazine Based Fungicides (2014–2023).
  • Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors.
  • Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC.
  • Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles.
  • Design, synthesis, herbicidal activity evaluation, and molecular docking of novel cyclohexenone derivatives containing pyrazole group as potential HPPD inhibitors. PubMed.
  • Recent highlights in the synthesis and biological significance of pyrazole deriv
  • Applications of bioisosteres in the design of biologically active compounds.
  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides.
  • Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. PubMed.
  • (PDF) Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives.
  • 3-(2-Cyclohexyl-2H-pyrazol-3-yl)-piperidine. Merck.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investig
  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega.
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI.
  • Efficient and greener method synthesis of pyrano[2, 3-c]pyrazole derivatives c

Sources

Application

Application Notes and Protocols for the Purification and Crystallization of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the purification and crystallization of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol. The prot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the purification and crystallization of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol. The protocols detailed herein are designed to achieve high purity and obtain crystalline material suitable for downstream applications, including structural analysis and pharmaceutical development. This guide emphasizes the rationale behind methodological choices, from chromatographic solvent selection to the strategic design of crystallization experiments, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Introduction

Pyrazole derivatives are a cornerstone of medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2] (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol is a key intermediate or final compound whose purity is paramount for accurate biological evaluation and consistent manufacturing. Its structure presents a unique purification challenge, combining a bulky, lipophilic cyclohexyl group with a polar, hydrogen-bonding methanol moiety and the pyrazole core.

This guide moves beyond simple procedural lists to provide a self-validating framework for purification and crystallization. By understanding the causality behind each step, researchers can adapt and troubleshoot these protocols effectively, ensuring the isolation of highly pure, crystalline (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol.

Part I: Purification via Flash Column Chromatography

For most synthetic routes, the crude product will contain unreacted starting materials, regioisomers (e.g., the 1-cyclohexyl isomer), and other by-products. Flash column chromatography is the preferred method for purifying gram-scale quantities of this compound due to its efficiency in separating molecules with moderate polarity differences.

Principle of Separation

The separation on silica gel, a polar stationary phase, is governed by the polarity of the compounds. Non-polar compounds have weaker interactions with the silica and elute faster, while polar compounds interact more strongly and elute slower. (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol, with its hydroxyl group, is expected to be significantly more polar than most non-polar impurities. The selection of a mobile phase (eluent) with the appropriate polarity is critical to achieve effective separation.[3]

Workflow for Chromatographic Purification

cluster_prep Preparation cluster_execution Execution cluster_post Post-Purification TLC 1. TLC Analysis (Solvent System Scouting) Pack 2. Column Packing (Wet Slurry Method) TLC->Pack Load 3. Sample Loading (Dry or Wet Method) Pack->Load Elute 4. Elution (Isocratic or Gradient) Load->Elute Collect 5. Fraction Collection Elute->Collect Analyze 6. Fraction Analysis (TLC) Collect->Analyze Combine 7. Combine & Evaporate Analyze->Combine Final Pure Compound Combine->Final G start Start with Purified Compound sol_screen Perform Solvent Screen (Protocol 2) start->sol_screen decision1 Good single solvent found? (High solubility when hot, low solubility when cold) sol_screen->decision1 cool_cryst Use Cooling Crystallization (Protocol 3.1) decision1->cool_cryst Yes decision2 Soluble in all solvents? Or insoluble in all? decision1->decision2 No end_node High-Quality Crystals cool_cryst->end_node anti_cryst Use Anti-Solvent Method (Protocol 3.2) decision2->anti_cryst Soluble evap_cryst Try Slow Evaporation (Protocol 3.3) decision2->evap_cryst Insoluble anti_cryst->end_node evap_cryst->end_node

Sources

Method

Incorporating (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol into heterocyclic library synthesis

Application Note: Incorporating (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol into Heterocyclic Library Synthesis for 3D Chemical Space Exploration Strategic Rationale & Introduction In modern drug discovery, the over-reliance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Incorporating (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol into Heterocyclic Library Synthesis for 3D Chemical Space Exploration

Strategic Rationale & Introduction

In modern drug discovery, the over-reliance on planar, sp2-hybridized aromatic scaffolds has been identified as a primary driver of clinical attrition due to poor physicochemical properties, such as low solubility and high off-target promiscuity. The seminal "Escape from Flatland" paradigm dictates that increasing the fraction of sp3-hybridized carbons (Fsp3) directly correlates with improved clinical success rates[1].

(2-Cyclohexyl-2H-pyrazol-3-yl)-methanol —also frequently designated as (1-cyclohexyl-1H-pyrazol-5-yl)methanol depending on tautomeric states—is a highly strategic building block designed to address this challenge.

  • The Cyclohexyl Moiety: Introduces significant sp3 character and steric bulk, disrupting planar π-stacking in the solid state to enhance aqueous solubility while providing a lipophilic anchor for target binding.

  • The Pyrazole Core: Offers a metabolically stable, heteroaromatic system capable of acting as both a hydrogen bond donor and acceptor.

  • The Hydroxymethyl Group: Serves as a versatile, unhindered primary alcohol, acting as an ideal synthetic handle for high-throughput library generation via etherification or oxidation/reductive amination. This building block has been successfully validated in the synthesis of complex pharmaceutical agents, including targeted thienopyrimidine derivatives[2].

Mechanistic Pathways & Workflow

To maximize the utility of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol in combinatorial library synthesis, two divergent synthetic pathways are typically employed:

  • Pathway A (C-O Bond Formation): Direct Mitsunobu etherification utilizing the primary alcohol to decorate phenolic or heteroaryl-OH core scaffolds.

  • Pathway B (C-N Bond Formation): Mild oxidation of the primary alcohol to an aldehyde, followed by reductive amination with a diverse array of primary and secondary amines.

G BB (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol PathA Pathway A: Mitsunobu Reaction BB->PathA Phenol Core, DIAD, PPh3 PathB Pathway B: Oxidation BB->PathB DMP, DCM LibA Aryl/Heteroaryl Ether Library PathA->LibA C-O Bond Formation Aldehyde Pyrazole Aldehyde Intermediate PathB->Aldehyde Mild Oxidation LibB Alkyl/Aryl Amine Library Aldehyde->LibB Amines, NaBH(OAc)3

Workflow for library synthesis using (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol.

Experimental Protocols (Self-Validating Systems)

Protocol A: High-Throughput Mitsunobu Etherification

This protocol details the coupling of the pyrazole-methanol to a generic phenolic core (e.g., a functionalized pyrimidine or phenol).

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: To a rigorously dried reaction vial under inert argon atmosphere, add the core phenol (1.0 eq), (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol (1.2 eq), and triphenylphosphine (PPh3, 1.5 eq). Dissolve in anhydrous THF to achieve a 0.1 M concentration.

  • Temperature Control: Submerge the reaction vial in an ice-water bath (0 °C) and stir for 10 minutes.

    • Causality: The initial reaction between PPh3 and the azodicarboxylate is highly exothermic. Cooling is critical to stabilize the reactive betaine intermediate and prevent thermal degradation before the alcohol can coordinate.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes.

    • Causality: DIAD is selected over DEAD due to its superior safety profile, lower volatility, and reduced risk of explosion[3]. Slow, dropwise addition prevents the rapid accumulation of the betaine, which suppresses the formation of unwanted diisopropyl ether byproducts.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via reverse-phase preparative HPLC.

Protocol B: Oxidation and Reductive Amination

This two-step protocol converts the building block into an amine-linked library.

Step-by-Step Methodology:

  • Mild Oxidation: Dissolve (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol (1.0 eq) in anhydrous DCM (0.2 M). Cool to 0 °C and add Dess-Martin Periodinane (DMP, 1.2 eq) portion-wise. Stir for 2 hours at room temperature.

    • Causality: DMP is utilized instead of harsher reagents (e.g., Jones reagent) to ensure highly selective oxidation to the aldehyde. This prevents over-oxidation to the carboxylic acid, which would render the subsequent reductive amination impossible.

  • Filtration: Quench with 1:1 sat. NaHCO3/Na2S2O3, extract with DCM, and filter through a short pad of Celite to remove iodine byproducts. Concentrate to yield the crude aldehyde.

  • Iminium Formation: Dissolve the crude aldehyde (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M). Add the desired library amine (1.2 eq) and glacial acetic acid (1.0 eq). Stir at room temperature for 1 hour.

    • Causality: Acetic acid acts as a Brønsted acid catalyst, accelerating the condensation of the amine and aldehyde to form the highly electrophilic iminium ion intermediate.

  • Selective Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise. Stir for 12 hours at room temperature.

    • Causality: NaBH(OAc)3 is specifically chosen over NaBH4 because its electron-withdrawing acetate groups significantly reduce its nucleophilicity. This ensures it selectively reduces the transient iminium ion without reducing any unreacted aldehyde back to the starting methanol.

Data Presentation

The following table summarizes the quantitative expectations and strategic applications of the two primary library synthesis pathways.

ParameterPathway A: Mitsunobu EtherificationPathway B: Reductive Amination
Key Reagents DIAD, PPh3, THFDMP (Step 1); NaBH(OAc)3, AcOH (Step 2)
Bond Formed C-O (Ether)C-N (Amine)
Typical Yield Range 65% – 85%70% – 90% (over two steps)
Fsp3 Contribution High (Maintains intact cyclohexyl + sp3 linker)Very High (Adds sp3 carbons from amine inputs)
Primary Application Decorating rigid heteroaromatic cores (e.g., Thienopyrimidines)Synthesizing flexible, basic side-chains for target binding
Major Byproduct Triphenylphosphine oxide (Ph3P=O)Iodane byproducts (easily removed via aqueous wash)

References

  • EP2886545B1 - New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them Source: Google Patents URL
  • Escape from flatland: increasing saturation as an approach to improving clinical success Source: PubMed (Journal of Medicinal Chemistry) URL:[Link]

  • Mitsunobu and Related Reactions: Advances and Applications Source: Chemical Reviews (via DataPDF) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol

Welcome to the Application Scientist Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals tasked with optimizing the synthesis of (2-Cyclohexyl-2H-pyrazol-3-yl)-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals tasked with optimizing the synthesis of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol —a critical building block often utilized in fragment-based drug design and kinase inhibitor development.

  • Nomenclature Note: In literature and commercial catalogs, this compound is frequently listed under its synonymous IUPAC name, (1-Cyclohexyl-1H-pyrazol-5-yl)methanol . The numbering simply shifts depending on whether the substituted nitrogen is designated as N1 or N2. The chemical behavior and synthetic pathways remain identical.

Below, you will find a mechanistic breakdown of the two-step synthesis, quantitative optimization data, and a troubleshooting FAQ to resolve common bottlenecks related to reaction time and temperature.

Core Synthetic Workflow

The standard and most reliable route to synthesize this compound involves a two-step process:

  • Regioselective Cyclization: Condensation of cyclohexylhydrazine with a 1,3-dielectrophile (e.g., ethyl 2-(ethoxymethylene)-3-oxobutanoate) to form the pyrazole core.

  • Reduction: Conversion of the resulting ester intermediate to the final methanol product using a strong hydride source.

SynthesisWorkflow Hydrazine Cyclohexylhydrazine + 1,3-Dielectrophile Cyclization Step 1: Cyclization (EtOH, Reflux, 4-12 h) Hydrazine->Cyclization Intermediate Ethyl 1-cyclohexyl-1H-pyrazole -5-carboxylate Cyclization->Intermediate Reduction Step 2: Reduction (LiAlH4, THF, 0 °C to RT, 2-4 h) Intermediate->Reduction Product (2-Cyclohexyl-2H-pyrazol -3-yl)-methanol Reduction->Product

Two-step synthetic workflow for (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol.

Quantitative Data Presentation

Optimizing temperature and time is critical for controlling regioselectivity in Step 1 and preventing over-reduction or thermal hazards in Step 2.

Reaction PhaseReagents & SolventTarget Temp (°C)Optimal Time (h)Mechanistic Causality
Cyclization Cyclohexylhydrazine + 1,3-dicarbonyl in EtOH78 (Reflux)4 - 12High heat provides the activation energy necessary to drive the reaction toward the thermodynamically stable 1,5-disubstituted pyrazole core, overcoming the kinetic 1,3-isomer.
Reduction (Addition) Pyrazole-5-carboxylate + LiAlH₄ in THF00.5 - 1Ice-bath temperatures suppress the highly exothermic hydride transfer, preventing solvent boil-off and unwanted ring-opening side reactions.
Reduction (Propagation) Pyrazole-5-carboxylate + LiAlH₄ in THF20 - 25 (RT)2 - 4Warming to room temperature provides sufficient kinetic energy to collapse the tetrahedral aluminum-alkoxide intermediate, ensuring complete conversion to the alcohol.
Troubleshooting Guides & FAQs

Q: Why does my cyclization reaction yield a mixture of regioisomers, and how does temperature correct this? A: The reaction of cyclohexylhydrazine with an unsymmetrical 1,3-dielectrophile initially forms a hydrazone intermediate. At lower temperatures (e.g., 20 °C), the kinetically favored 1,3-disubstituted pyrazole often predominates due to the lower activation energy of the initial nucleophilic attack[1]. By elevating the temperature to reflux (78 °C in ethanol), you provide the thermodynamic energy required to drive the equilibrium toward the more sterically relaxed and thermodynamically stable 1,5-disubstituted core (ethyl 1-cyclohexyl-1H-pyrazole-5-carboxylate)[2].

Q: During the reduction step, can I add LiAlH₄ at room temperature to speed up the reaction time? A: No. The initial hydride transfer to the ester carbonyl is highly exothermic. Adding LiAlH₄ at room temperature can cause localized superheating, leading to rapid solvent boil-off, potential safety hazards, and degradation of the pyrazole ring. Initiating the reaction at 0 °C controls the exotherm. Once the initial violent reactivity subsides, warming to room temperature (20–25 °C) provides the necessary kinetic energy to collapse the tetrahedral aluminum-alkoxide intermediate, ensuring complete conversion to the alcohol within 2 to 4 hours.

Q: My final product is trapped in a gelatinous emulsion after the reduction. How do I recover the (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol? A: This is a classic issue caused by improper quenching of the aluminum salts, which trap the polar methanol product. To resolve this, strictly adhere to the Fieser workup method . For every x grams of LiAlH₄ used, sequentially add x mL of water, x mL of 15% NaOH, and 3x mL of water. This precise sequence at room temperature converts the gelatinous aluminum complexes into a granular, easily filterable white precipitate, freeing your product into the organic layer.

Experimental Protocols
Step 1: Synthesis of Ethyl 1-cyclohexyl-1H-pyrazole-5-carboxylate
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexylhydrazine hydrochloride (1.0 eq) and the chosen 1,3-dielectrophile (e.g., ethyl 2-(ethoxymethylene)-3-oxobutanoate) (1.05 eq) in anhydrous ethanol.

  • Neutralization: Add a mild base such as potassium acetate (1.1 eq) to liberate the free hydrazine.

  • Thermal Cyclization: Heat the reaction mixture to reflux (approx. 78 °C). Maintain this temperature for 4 to 12 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc) until the starting materials are consumed.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and distilled water. Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Purify the crude product via flash column chromatography on silica gel (using 0.2% triethylamine and 2% ethyl acetate in petroleum ether) to isolate the pure ester intermediate[2].

Step 2: Reduction to (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol
  • Preparation: Dissolve the purified ethyl 1-cyclohexyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (N₂ or Argon).

  • Temperature Control (Addition): Cool the reaction flask to 0 °C using an ice-water bath. Slowly add Lithium Aluminum Hydride (LiAlH₄) (1.2–1.5 eq) portion-wise or dropwise as a suspended THF solution.

  • Temperature Control (Propagation): Maintain the reaction at 0 °C for 30 minutes. Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C). Stir for an additional 2 to 4 hours.

  • Quenching: Once TLC indicates complete consumption of the ester, cool the flask back to 0 °C. Quench the reaction using the Fieser method described in the FAQ above.

  • Isolation: Stir the quenched mixture vigorously for 15 minutes until the aluminum salts form a white, granular precipitate. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with EtOAc. Concentrate the filtrate under reduced pressure to yield the target (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol.

References
  • Discovery of novel fragments inhibiting O-acetylserine sulphhydrylase by combining scaffold hopping and ligand–based drug design Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • Iodine-Catalyzed Regioselective Oxidative Cyclization of Aldehyde Hydrazones with Electron-Deficient Olefins for the Synthesis of Mefenpyr-Diethyl Source: ACS Omega / American Chemical Society URL:[Link]

Sources

Optimization

Reducing unwanted byproducts during (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges encountered during the isolation of (2-Cyclohexyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges encountered during the isolation of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol.

The extraction of substituted pyrazole-methanols is notoriously difficult due to their amphiphilic nature, propensity for metal chelation, and the frequent co-extraction of structurally similar regioisomers. This guide bridges the gap between theoretical chemistry and benchtop execution, providing self-validating protocols to ensure high-purity yields.

Diagnostic Extraction Workflow

ExtractionWorkflow N1 Crude Reaction Mixture (Contains Metal Salts) N2 Quench with Rochelle's Salt (Break Metal Chelates) N1->N2 N3 Liquid-Liquid Extraction (MTBE / Water) N2->N3 N4 Emulsion Present? N3->N4 N5 Filter through Celite or Add Brine N4->N5 Yes N6 Organic Phase (Product + Regioisomers) N4->N6 No N5->N6 N7 pH-Controlled Wash (pH 4.5 - 5.0) N6->N7 N8 Target Isolation: (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol N7->N8

Workflow for extraction and byproduct mitigation of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I getting severe emulsions during the aqueous workup, and how do I break them without losing my product? A: Emulsions in this specific synthesis are caused by two intersecting factors. First, (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol is highly amphiphilic; the hydrophobic cyclohexyl ring and the hydrophilic pyrazole-methanol head cause the molecule to act as a surfactant, accumulating at the aqueous-organic interface[1]. Second, if your methanol group was synthesized via the reduction of an ester using metal hydrides (e.g., LiAlH4​ or NaBH4​ ), residual aluminum or boron salts form stable, insoluble chelates with the pyrazole nitrogens.

  • The Fix: Do not simply add more solvent. Instead, employ a competitive chelator. Quench the reaction with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1-2 hours. The tartrate competitively binds the metal ions, breaking the polymeric metal-pyrazole chelates and resolving the emulsion.

Q2: My GC/MS shows a significant amount of the regioisomer byproduct. Can I remove this during liquid-liquid extraction? A: Yes, through precise pH control. The condensation of cyclohexylhydrazine with 1,3-dicarbonyl equivalents often yields a mixture of regioisomers (e.g., 1-cyclohexyl vs. 2-cyclohexyl substitution patterns). Because the cyclohexyl group is closer to the methanol group in the 2-cyclohexyl isomer, it exhibits slightly different steric shielding around the pyrazole nitrogens, which subtly alters its basicity. Pyrazoles are weakly basic compounds that can be protonated by acids to form water-soluble salts[2].

  • The Fix: Exploit this slight difference in pKa​ . Perform a differential acid wash. By washing the organic phase with a strictly buffered aqueous solution at pH 4.5–5.0, you can selectively protonate more basic impurities (like unreacted hydrazines) and potentially partition out less sterically hindered isomers, driving them into the aqueous phase while retaining the target molecule in the organic layer.

Q3: Which organic solvent minimizes the co-extraction of polar degradation byproducts? A: While Dichloromethane (DCM) is commonly used in medicinal chemistry, it frequently co-extracts highly polar impurities and forms stubborn emulsions with pyrazole derivatives.

  • The Fix: Switch to Methyl tert-butyl ether (MTBE). MTBE has significantly lower water miscibility than Ethyl Acetate (EtOAc), which drastically reduces the co-extraction of water-soluble byproducts while maintaining excellent solubility for the target pyrazole-methanol.

Quantitative Data: Solvent Selection Matrix

To optimize your Liquid-Liquid Extraction (LLE), refer to the following solvent performance matrix. Data is synthesized based on partition efficiency and emulsion risk for amphiphilic pyrazoles[1][3].

SolventPartition Efficiency (Target)Emulsion RiskByproduct CarryoverRecommendation
MTBE HighLowVery LowOptimal. Excellent phase separation; excludes polar impurities.
Ethyl Acetate (EtOAc) Very HighModerateModerateGood. High yield, but prone to co-extracting water-soluble byproducts.
2-MeTHF HighLowModerateAlternative. Green solvent, good phase separation, but higher cost.
Dichloromethane (DCM) ModerateHighHighAvoid. High emulsion risk with pyrazoles; extracts unreacted starting materials.
Step-by-Step Methodology: Optimized Liquid-Liquid Extraction (LLE)

This self-validating protocol is designed to isolate (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol while systematically stripping away metal salts, unreacted starting materials, and regioisomers.

Step 1: Quenching & Chelate Disruption

  • Cool the crude reduction reaction mixture to 0 °C using an ice bath.

  • Slowly add a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate) dropwise until gas evolution ceases.

  • Add an equal volume of MTBE to the reaction flask.

  • Self-Validation Check: Stir the biphasic mixture vigorously at room temperature for 1 to 2 hours. The mixture is ready for the next step only when two distinct, clear layers form and the cloudy white aluminum/boron precipitates have completely dissolved into the aqueous layer.

Step 2: Primary Extraction & Emulsion Mitigation

  • Transfer the mixture to a separatory funnel and allow the phases to separate.

  • If a micro-emulsion persists at the interface, add 10-15 mL of saturated aqueous NaCl (brine) to increase the ionic strength of the aqueous layer, forcing the organic product into the MTBE layer[1].

  • Separate the layers. Extract the aqueous layer two more times with fresh MTBE. Combine all organic layers.

Step 3: Regioisomer & Amine Purging (pH Control)

  • Prepare a mildly acidic buffer solution (e.g., Citrate buffer adjusted to pH 4.5).

  • Wash the combined organic layers with the pH 4.5 buffer. This step protonates unreacted hydrazines and more basic regioisomers, pulling them into the aqueous wash[2].

  • Self-Validation Check: Test the pH of the aqueous waste after the wash. If it rises significantly above 5.0, repeat the buffer wash until the waste pH stabilizes at 4.5, ensuring all basic byproducts have been purged.

  • Perform a final wash of the organic layer with brine to remove residual water.

Step 4: Desiccation and Concentration

  • Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ). Avoid Magnesium Sulfate ( MgSO4​ ) as it can weakly coordinate with the pyrazole nitrogens, reducing yield.

  • Filter the drying agent and concentrate the solvent in vacuo at a temperature not exceeding 35 °C to prevent thermal degradation or oxidation of the hydroxymethyl group.

References
  • Effective liquid-liquid extraction method for analysis of pyrethroid and phenylpyrazole pesticides in emulsion-prone surface water samples. PubMed (National Institutes of Health). Available at: [Link]

  • Insights into the Green Solvent Extraction and Selectivity of 4f-Ions by Chelating Ligands Comprised of Pyrazolone and Carboxymethyl-Bridged Saturated N-Heterocyclic Moieties. MDPI. Available at:[Link]

Sources

Troubleshooting

Why is my (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol esterification reaction failing?

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields, recovered starting materials, or unexpected byproducts during the esterification...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields, recovered starting materials, or unexpected byproducts during the esterification of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol .

Below, we deconstruct the mechanistic root causes of this specific reaction failure and provide a self-validating, field-proven protocol to overcome it.

Diagnostic Overview: The Structural Trap

The difficulty in esterifying (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol lies in its deceptive molecular geometry. While primary alcohols are typically highly reactive, this specific molecule presents two competing structural challenges:

  • Severe Steric Hindrance: The bulky cyclohexyl group at the N2 position is directly adjacent (ortho) to the hydroxymethyl group at C3, creating a steric shield around the oxygen nucleophile.

  • Competitive Nucleophilicity: The unsubstituted N1 nitrogen possesses an unhindered lone pair, making it kinetically far more nucleophilic than the sterically blocked primary alcohol.

Mechanistic Troubleshooting FAQ

Q1: Why does my reaction yield unreacted starting material even when using excess coupling reagents? A1: You are likely falling victim to a "phantom" reaction. When you introduce an activated carboxylic acid, the unhindered N1 nitrogen rapidly attacks it to form an N-acyl pyrazole intermediate[1]. N-acyl pyrazoles are highly reactive, electronically activated amides[2]. Normally, they can act as acyl transfer agents; however, because your target alcohol (-CH2OH) is sterically blocked by the adjacent cyclohexyl group, the acyl group cannot easily transfer to the oxygen. During your aqueous workup, the unstable N-acyl pyrazole simply hydrolyzes back into your starting materials[3]. This gives the false impression that the reaction never occurred.

Q2: Why do standard Steglich esterification conditions (EDC/DMAP or DCC/DMAP) fail for this substrate? A2: In a Steglich esterification, DMAP is intended to act as a nucleophilic catalyst, forming an active acylpyridinium intermediate. However, the basicity and nucleophilicity of the pyrazole's N1 nitrogen compete directly with DMAP for the O-acylisourea intermediate. This sequestering effect neutralizes the catalytic cycle. Furthermore, the steric bulk of the N2-cyclohexyl group prevents the DMAP-acyl complex from approaching the C3-alcohol trajectory.

Q3: Can I bypass this by using acid-catalyzed Fischer esterification? A3: No. Pyrazoles are weakly basic (pKa ~2.5). Under the strongly acidic conditions required for Fischer esterification (e.g., refluxing H₂SO₄), the pyrazole ring becomes protonated. This renders the molecule highly polar (often crashing it out of organic solvents) and strongly withdraws electron density from the adjacent hydroxymethyl group, completely deactivating it toward nucleophilic attack.

Pathway Visualization

To understand the failure mechanism, we must map the kinetic versus thermodynamic pathways. The diagram below illustrates how the reaction is diverted into a dead-end intermediate.

ReactionPathways SM Activated Carboxylic Acid + (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol PathN Kinetic Pathway (Nucleophilic Attack by N1) SM->PathN Fast (Unhindered N1) PathO Thermodynamic Pathway (Nucleophilic Attack by -CH2OH) SM->PathO Slow (Steric Clash) NAcyl N-Acyl Pyrazole Intermediate (Off-Target / Dead End) PathN->NAcyl OEster Desired O-Ester (Sterically Blocked by N2-Cyclohexyl) PathO->OEster Hydrolysis Hydrolysis during Workup (Reverts to Starting Material) NAcyl->Hydrolysis H2O Hydrolysis->SM Recovery

Caption: Competing kinetic N-acylation versus thermodynamic O-esterification pathways.

Methodology Comparison Data

To select the correct protocol, we must evaluate how different esterification methods handle the combination of steric hindrance and competitive N-acylation.

Esterification MethodReagentsTypical YieldPrimary Failure Mechanism
Fischer R-COOH, H⁺, Heat< 5%Pyrazole protonation; insolubility; electronic deactivation.
Steglich EDC, DMAP, DCM10–20%Competitive N-acylation; DMAP sequestering by pyrazole N1.
Acid Chloride R-COCl, Et₃N20–30%Rapid formation of hydrolytically unstable N-acyl pyrazole.
Yamaguchi TCBC, DMAP, DIPEA> 75% Overcomes steric hindrance via highly electrophilic mixed anhydride.

Recommended Protocol: Modified Yamaguchi Esterification

To successfully esterify (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol, you must use a method that generates an electrophile so potent that it overcomes the steric shield of the cyclohexyl group, while utilizing a non-nucleophilic base to manage the pyrazole's reactivity. The Yamaguchi Esterification [4] is the gold standard for highly functionalized, sterically hindered esters[5].

By forming a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (TCBC), we create a highly reactive species that drives the thermodynamic O-acylation forward[6].

Step-by-Step Methodology

Phase 1: Formation of the Mixed Anhydride

  • Preparation: In an oven-dried, argon-purged flask, dissolve the target carboxylic acid (1.1 equiv) in anhydrous THF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Causality: DIPEA is chosen over Triethylamine because its extreme steric bulk prevents it from acting as a competing nucleophile, acting strictly as a proton sponge.

  • Activation: Dropwise, add 2,4,6-trichlorobenzoyl chloride (TCBC) (1.1 equiv) at 0 °C. Stir for 1 hour at room temperature.

  • Validation Check 1: Analyze a 10 µL aliquot via TLC (Hexanes/EtOAc). The carboxylic acid spot should be completely consumed, replaced by a higher-Rf mixed anhydride spot. Do not proceed until this is confirmed.

Phase 2: Acyl Transfer to the Hindered Pyrazole 5. Nucleophile Addition: In a separate dry vial, dissolve (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol (1.0 equiv) and DMAP (1.5 equiv) in anhydrous THF. Add this solution dropwise to the Phase 1 flask. 6. Thermodynamic Drive: Heat the reaction mixture to 60 °C for 12–18 hours. Causality: While the N-acyl pyrazole may form transiently, the elevated temperature provides the activation energy required for the sterically hindered primary alcohol to attack the highly electrophilic mixed anhydride, driving the equilibrium toward the thermodynamically stable O-ester. 7. Validation Check 2: Monitor via LC-MS. You may observe a mass corresponding to the N-acyl pyrazole early in the reaction; ensure this peak diminishes as the desired O-ester peak grows. 8. Quench & Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Sources

Reference Data & Comparative Studies

Validation

Comprehensive LC-MS Fragmentation Guide: Elucidating (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol

(Platform Comparison: High-Resolution Q-TOF vs. Low-Resolution Triple Quadrupole) In modern drug discovery, pyrazole derivatives like (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol act as critical pharmacophores and synthetic i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

(Platform Comparison: High-Resolution Q-TOF vs. Low-Resolution Triple Quadrupole)

In modern drug discovery, pyrazole derivatives like (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol act as critical pharmacophores and synthetic intermediates. However, characterizing these compounds—specifically differentiating regioisomers and mapping metabolic biotransformations—presents a significant analytical challenge.

As an Application Scientist, selecting the right Liquid Chromatography-Mass Spectrometry (LC-MS) platform is paramount. This guide objectively compares the performance of Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole (QqQ) mass spectrometers for the structural elucidation and quantification of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol, supported by mechanistic fragmentation principles and validated experimental protocols.

Mechanistic Fragmentation Pathway (The "Why")

Understanding the gas-phase dissociation of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol is the foundation of any MS method. Under positive Electrospray Ionization (ESI+), the basic pyrazole nitrogen readily accepts a proton, yielding a stable precursor ion [M+H]+ at m/z 181.134.

Subjecting this precursor to Collision-Induced Dissociation (CID) triggers three primary, predictable fragmentation cascades:

  • Hydroxymethyl Cleavage (Pathway A): The aliphatic methanol group is highly susceptible to the neutral loss of water (-18 Da), generating a stable fragment at m/z 163.12.

  • N-Dealkylation (Pathway B): The N-cyclohexyl bond undergoes inductive cleavage. The cyclohexyl ring is expelled as neutral cyclohexene (-82 Da), yielding a diagnostic fragment at m/z 99.06.

  • Pyrazole Ring Cleavage (Pathway C): High collision energies force the pyrazole core to rupture, typically characterized by the expulsion of neutral molecules such as hydrogen cyanide (HCN, -27 Da) or nitrogen gas (N₂, -28 Da)[1].

Fragmentation M [M+H]+ m/z 181.13 M_H2O [M+H - H2O]+ m/z 163.12 M->M_H2O -H2O (-18 Da) Hydroxymethyl cleavage M_Cy [M+H - C6H10]+ m/z 99.06 M->M_Cy -C6H10 (-82 Da) N-Dealkylation M_Both [M+H - H2O - C6H10]+ m/z 81.05 M_H2O->M_Both -C6H10 (-82 Da) M_Cy->M_Both -H2O (-18 Da) M_Ring Ring Cleavage (-HCN / -N2) M_Cy->M_Ring -HCN (-27 Da)

Proposed ESI+ fragmentation pathway of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol.

Platform Comparison: Q-TOF vs. Triple Quadrupole (QqQ)

When analyzing (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol, the choice between Q-TOF and QqQ depends entirely on the analytical objective: structural elucidation vs. trace quantification.

  • Triple Quadrupole (QqQ): The gold standard for pharmacokinetics. By utilizing Multiple Reaction Monitoring (MRM) (e.g., m/z 181.1 99.1), QqQ systems filter out complex biological matrix noise, offering unmatched sensitivity and a broad linear dynamic range[2]. However, their nominal mass resolution cannot confidently identify unknown metabolites.

  • Q-TOF (High-Resolution MS): Essential for metabolite identification. Q-TOF instruments provide exact mass measurements (< 5 ppm error) and isotopic fidelity. Advanced acquisition modes like SWATH (Sequential Window Acquisition of all Theoretical Mass Spectra) allow for the untargeted mapping of biotransformations (e.g., identifying a +16 Da hydroxylation on the cyclohexyl ring) without prior method programming[3].

Quantitative Performance Comparison
Performance MetricTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)
Mass Accuracy Nominal (~0.1 Da)High-Resolution (< 2 to 5 ppm)
Resolving Power (FWHM) ~ 1,00030,000 – 60,000
Primary Acquisition Mode MRM / SRMTOF-MS, SWATH, IDA / DDA
Limit of Quantitation (LOQ) Sub-pg/mL (Excellent)pg/mL to ng/mL (Good)
Linear Dynamic Range 5 to 6 orders of magnitude3 to 4 orders of magnitude
Best Application High-throughput PK quantificationMetabolite ID & Structural Elucidation

Self-Validating Experimental Protocol

To ensure reproducibility, the following LC-MS/MS workflow is designed as a self-validating system. Every parameter is chosen with specific mechanistic intent.

Protocol: LC-MS/MS Workflow for Pyrazole Characterization

Step 1: Sample Preparation

  • Action: Dilute the analyte to 100 ng/mL in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid (FA).

  • Causality: The methanol ensures the complete solvation of the lipophilic cyclohexyl moiety. Formic acid acts as a critical proton donor; because the pyrazole nitrogen has a low pKa, the acidic environment ensures 100% protonation of the molecule prior to entering the ESI source, maximizing signal intensity.

Step 2: UHPLC Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

  • Causality: The hydrophobic C18 stationary phase strongly retains the cyclohexyl ring, preventing the analyte from co-eluting with early void-volume salts. The gradient ensures sharp peak shapes and separates the parent drug from more polar metabolites (e.g., N-dealkylated species).

Step 3: ESI+ Ionization & Desolvation

  • Action: Set capillary voltage to +3.5 kV, desolvation gas to 400°C, and gas flow to 10 L/min.

  • Causality: High thermal energy and gas flow rapidly evaporate the LC droplets. The positive voltage drives the [M+H]+ ions into the gas phase via the ion evaporation model.

Step 4: Mass Analysis (CID Optimization)

  • Action: Ramp Collision Energy (CE) from 10 eV to 40 eV using Argon as the collision gas.

  • Causality: At 10 eV, the intact m/z 181 precursor dominates. At 20 eV, the fragile hydroxymethyl group cleaves (Pathway A). Pushing to 40 eV forces the rigid pyrazole ring to shatter (Pathway C), providing a complete structural fingerprint.

Workflow Prep Sample Prep (0.1% FA in MeOH) LC UHPLC Separation (C18 Column) Prep->LC ESI ESI+ Ionization (Protonation) LC->ESI MS Mass Analysis (Q-TOF / QqQ) ESI->MS Data Data Processing (Fragment Mapping) MS->Data

Step-by-step LC-MS/MS analytical workflow for pyrazole derivative characterization.

References

  • Large molecule quantification: sensitivity and selectivity head-to-head comparison of triple quadrupole with Q-TOF. Bioanalysis Zone. Available at: [Link]

  • Comparison of Information-Dependent Acquisition, SWATH, and MSAll Techniques in Metabolite Identification Study Employing Ultrahigh-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry. Analytical Chemistry (ACS Publications). Available at: [Link]

Sources

Comparative

Comparative FTIR Spectroscopy Guide: Structural Verification of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol

Introduction: The Analytical Context Pyrazole derivatives are highly privileged scaffolds in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from antimicrobial to antitumor properties[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Context

Pyrazole derivatives are highly privileged scaffolds in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from antimicrobial to antitumor properties[1]. The compound (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol represents a highly specific structural convergence: a bioactive heteroaromatic pyrazole core, a lipophilic cyclohexyl ring, and a polar, hydrogen-bonding methanol moiety.

For researchers and drug development professionals, verifying the structural integrity of this compound is a critical quality control step. Fourier Transform Infrared (FTIR) spectroscopy serves as a primary analytical tool for this purpose, providing distinct vibrational signatures for each functional group[2]. This guide objectively compares the FTIR performance and spectral profile of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol against common structural analogs, detailing the causality behind the spectral shifts and providing a self-validating experimental protocol for accurate data acquisition.

Spectral Profiling & Comparative Analysis

To accurately identify (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol, its FTIR spectrum must be benchmarked against alternative structural analogs. By comparing it to 1-Phenyl-1H-pyrazole-5-methanol (which substitutes the aliphatic cyclohexyl group with an aromatic phenyl ring) and 2-Cyclohexyl-2H-pyrazole (which lacks the methanol group), we can isolate the diagnostic absorption bands.

Comparative FTIR Absorption Bands
Functional Group / Vibration Mode(2-Cyclohexyl-2H-pyrazol-3-yl)-methanolAlternative 1: 1-Phenyl-1H-pyrazole-5-methanolAlternative 2: 2-Cyclohexyl-2H-pyrazole
O-H Stretch (H-bonded) 3200–3500 cm⁻¹ (Broad, Strong)3200–3500 cm⁻¹ (Broad, Strong)Absent
Aliphatic C-H Stretch (sp³) 2930–2850 cm⁻¹ (Strong)~2900 cm⁻¹ (Weak, from -CH₂OH only)2930–2850 cm⁻¹ (Strong)
Aromatic C-H Stretch (sp²) 3100–3020 cm⁻¹ (Weak, Pyrazole)>3000 cm⁻¹ (Medium, Phenyl & Pyrazole)3100–3020 cm⁻¹ (Weak, Pyrazole)
C=N / C=C Stretch (Ring) 1590–1550 cm⁻¹ (Medium)~1600, 1500 cm⁻¹ (Strong, Ring Breathing)1590–1550 cm⁻¹ (Medium)
C-O Stretch (Primary Alcohol) ~1050 cm⁻¹ (Strong)~1050 cm⁻¹ (Strong)Absent
Aliphatic C-H Bending ~1450 cm⁻¹ (Scissoring)Minimal~1450 cm⁻¹ (Scissoring)
The Causality of Spectral Signatures

Understanding why these bands appear is crucial for accurate spectral interpretation:

  • The Cyclohexyl Signature: The intense absorption bands between 2930 and 2850 cm⁻¹ are directly caused by the asymmetric and symmetric stretching of the methylene (-CH₂-) groups within the unstrained cyclohexyl ring[3][4]. When comparing the target compound to the phenyl-substituted analog, these intense aliphatic bands are replaced by sp² C-H stretching above 3000 cm⁻¹ and distinct aromatic ring breathing modes near 1600 cm⁻¹[2].

  • The Methanol Signature: The broad band at 3200–3500 cm⁻¹ is a direct result of the O-H stretching vibration[5]. Its characteristic broadness is caused by extensive intermolecular hydrogen bonding in the solid state[2]. This band, along with the sharp C-O stretching band near 1050 cm⁻¹, is entirely absent in the non-hydroxylated 2-Cyclohexyl-2H-pyrazole analog, serving as a reliable negative control.

Mechanistic Causality of Experimental Choices

Why do we mandate Attenuated Total Reflectance (ATR) FTIR over traditional Transmission (KBr pellet) FTIR for this compound?

In traditional transmission FTIR, solid samples are ground with highly hygroscopic potassium bromide (KBr) and pressed into a pellet under extreme mechanical pressure[6]. For a compound like (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol, this mechanical stress and the inevitable introduction of atmospheric moisture can artificially alter the hydrogen-bonding network of the methanol moiety, leading to shifted or distorted O-H absorption bands.

ATR-FTIR eliminates this variable. By utilizing an Internal Reflective Element (IRE) with a high refractive index (such as a diamond crystal), an evanescent wave is generated that penetrates the neat sample by a few micrometers[7][8]. This allows for the non-destructive analysis of the compound in its native solid state. Because the sample thickness is irrelevant in ATR[9], the recorded hydrogen-bonded O-H stretches and the conformational state of the cyclohexyl ring remain authentic, reproducible, and free from matrix-induced artifacts.

Self-Validating Experimental Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards are met, the following ATR-FTIR workflow is designed as a self-validating system. Each step contains a built-in verification mechanism to prevent false data acquisition.

Step 1: System Initialization and IRE Cleaning

  • Action: Clean the diamond ATR crystal using a volatile, non-reactive solvent (e.g., isopropanol) and a lint-free wipe[10].

  • Validation: The crystal must be visually inspected for residual fibers or smudges.

Step 2: Background Scan Validation

  • Action: Execute a background scan on the bare crystal before sample application.

  • Validation: The resulting background spectrum must exhibit a flat baseline across the 4000–600 cm⁻¹ range[10]. Any anomalous peaks (especially near 3300 cm⁻¹ or 2900 cm⁻¹) indicate contamination, requiring immediate re-cleaning.

Step 3: Neat Sample Application

  • Action: Deposit 2–5 mg of solid (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol directly onto the center of the ATR crystal, ensuring complete coverage of the sensor area[7].

Step 4: Pressure Optimization

  • Action: Lower the clamping arm/swivel press to establish optical contact between the sample and the crystal[6].

  • Validation: Monitor the real-time IR energy throughput on the software. Increase pressure only until the signal-to-noise ratio stabilizes. Applying excessive pressure does not improve the spectrum and risks inducing mechanochemical changes or damaging the crystal.

Step 5: Spectral Acquisition

  • Action: Acquire a minimum of 32 to 64 co-added scans at a resolution of 4 cm⁻¹ to ensure a high signal-to-noise ratio.

Step 6: ATR Correction and Band Verification

  • Action: Apply an ATR correction algorithm in the spectroscopy software.

  • Validation: Because the penetration depth of the evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra show exaggerated intensities at the lower end of the spectrum[9]. The correction algorithm normalizes this, allowing for direct comparison with transmission libraries. Finally, verify the presence of the diagnostic triad: 3300 cm⁻¹ (O-H), 2930 cm⁻¹ (cyclohexyl C-H), and 1050 cm⁻¹ (C-O).

Workflow Visualization

Below is the logical workflow for the self-validating ATR-FTIR protocol, mapping the critical path from initialization to final data verification.

G A 1. Crystal Cleaning & Initialization B 2. Background Scan Validation A->B C 3. Neat Sample Application B->C D 4. Pressure Optimization C->D E 5. Spectral Acquisition D->E F 6. ATR Correction & Verification E->F

ATR-FTIR Self-Validating Workflow for Pyrazole Derivatives

References

  • [1] Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation - Visnav. visnav.in. 1

  • [5] FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... - ResearchGate. researchgate.net. 5

  • [3] Infrared absorption spectra of cyclo-hydrocarbons. nist.gov.3

  • [4] C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes. docbrown.info. 4

  • [2] 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I. manifoldapp.org. 2

  • [7] ATR-FTIR Spectroscopy, FTIR Sampling Techniques - Agilent. agilent.com. 7

  • [9] ATR-FTIR Spectroscopy Basics - Mettler Toledo. mt.com. 9

  • [6] Common Sampling Techniques of FTIR Spectroscopy - Edinburgh Instruments. edinst.com.6

  • [10] Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). utoronto.ca.10

  • [8] Everything You Need to Know About ATR-FTIR Spectroscopy - Specac Ltd. specac.com. 8

Sources

Validation

A Comparative Guide to Purity Validation of Synthesized (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol

In the landscape of pharmaceutical development, the meticulous confirmation of a synthesized compound's purity is not merely a quality control step; it is the bedrock of reliable, reproducible, and safe drug discovery. F...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the meticulous confirmation of a synthesized compound's purity is not merely a quality control step; it is the bedrock of reliable, reproducible, and safe drug discovery. For novel heterocyclic compounds such as (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol, a potential building block in medicinal chemistry, ensuring its chemical integrity is paramount. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with orthogonal analytical techniques for the robust purity validation of this specific molecule.

The objective is to equip researchers, scientists, and drug development professionals with the rationale behind selecting appropriate analytical methodologies, interpreting the data, and understanding the complementary nature of these techniques in establishing an unimpeachable purity profile.

The Primary Workhorse: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[1] For a compound like (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol, which is expected to have sufficient volatility and thermal stability, GC-MS serves as an excellent primary method for both purity assessment and identity confirmation.

The Principle of Causality in GC-MS

The strength of GC-MS lies in its two-dimensional analytical power. The gas chromatograph first separates the synthesized material into its individual components based on their differential partitioning between a stationary phase (the column) and a mobile phase (an inert carrier gas). This separation is primarily driven by the analyte's boiling point and its interaction with the stationary phase. Subsequently, the mass spectrometer fragments the eluted components and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.[1]

Self-Validating GC-MS Protocol for (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol

A robust analytical protocol is inherently self-validating. Each step is designed to ensure the accuracy and reliability of the final result.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol.

  • Dissolve the sample in 10 mL of a high-purity volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate. The choice of solvent is critical; it must fully dissolve the analyte without reacting with it and must not co-elute with the analyte or key impurities.

  • Vortex the solution until the sample is completely dissolved.

2. Instrumental Analysis: The following table outlines a typical set of GC-MS parameters. These should be optimized based on the specific instrument and potential impurities anticipated from the synthetic route.

ParameterSpecificationRationale
Gas Chromatograph
ColumnHP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thicknessA non-polar column is a good starting point for a wide range of compounds.
Carrier GasHelium, constant flow at 1.0 mL/minProvides good separation efficiency and is inert.
Injector Temperature250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Volume1 µL, Split mode (e.g., 50:1)A split injection prevents column overloading and ensures sharp peaks for the major component.
Oven ProgramInitial 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minThe temperature program is designed to separate lower-boiling impurities from the main compound and then elute the main compound in a reasonable time.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Mass Rangem/z 40-500A wide scan range to capture low-mass fragments and the molecular ion.
Source Temperature230 °COptimized to maintain ion integrity.
Quadrupole Temp.150 °CStandard operating temperature.

3. Data Interpretation:

  • Total Ion Chromatogram (TIC): The TIC will display all separated compounds as peaks. The largest peak should correspond to (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol. The purity is often estimated by the area percentage of this main peak relative to the total area of all peaks.

  • Mass Spectrum Analysis: The mass spectrum of the main peak should be analyzed to confirm the identity. Look for the molecular ion peak (M+) and characteristic fragment ions that correspond to the structure of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect MS Detection ionize->detect tic Analyze TIC detect->tic ms_spec Analyze Mass Spectrum detect->ms_spec purity Calculate Purity tic->purity ms_spec->purity

Caption: Workflow for purity analysis using GC-MS.

Orthogonal Analytical Techniques for Comprehensive Purity Assessment

Relying on a single analytical method can introduce bias and may not detect all potential impurities.[2] The use of orthogonal methods—techniques that separate and detect compounds based on different chemical or physical principles—is a cornerstone of robust analytical validation in the pharmaceutical industry.[2][3][4]

A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful technique for separating compounds in a liquid mobile phase, making it ideal for non-volatile or thermally labile impurities that would be missed by GC-MS.[5]

The Principle of Causality in HPLC-UV

Separation in HPLC is based on the analyte's interaction with the stationary phase (e.g., a C18 column) and its solubility in the mobile phase. By changing the mobile phase composition, we can modulate these interactions to separate compounds with different polarities. A UV detector measures the absorbance of light by the eluting compounds, which is proportional to their concentration.

Self-Validating HPLC-UV Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized compound.

  • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and water. Ensure the sample is fully dissolved. This solvent system is compatible with a reversed-phase HPLC method.

2. Instrumental Analysis:

ParameterSpecificationRationale
HPLC System
ColumnC18, 4.6 x 150 mm, 5 µm particle sizeA C18 column is a versatile reversed-phase column suitable for a wide range of organic molecules.
Mobile PhaseA: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidFormic acid helps to protonate acidic silanols on the stationary phase and improve peak shape.
Gradient5% B to 95% B over 20 minutesA gradient elution is used to separate compounds with a range of polarities.
Flow Rate1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp.30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume10 µL
UV Detector
Wavelength220 nm (or λmax of pyrazole chromophore)220 nm is a common wavelength for detecting many organic compounds. The optimal wavelength should be determined by running a UV scan of the analyte.

3. Data Interpretation:

  • The resulting chromatogram is analyzed similarly to the GC-MS TIC. Purity is calculated based on the relative peak area of the main component.

  • This method will reveal non-volatile impurities not seen by GC-MS.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Interpretation weigh_hplc Weigh Sample dissolve_hplc Dissolve in Mobile Phase weigh_hplc->dissolve_hplc inject_hplc Inject Sample dissolve_hplc->inject_hplc separate_hplc HPLC Separation inject_hplc->separate_hplc detect_uv UV Detection separate_hplc->detect_uv chromatogram Analyze Chromatogram detect_uv->chromatogram purity_hplc Calculate Purity chromatogram->purity_hplc

Caption: Workflow for purity analysis using HPLC-UV.

B. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful tool for both structural elucidation and quantitative analysis.[6] Unlike chromatographic techniques, qNMR can determine purity without the need for a reference standard of the analyte itself, by using a certified internal standard.[7][8]

The Principle of Causality in qNMR

The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei (protons, in the case of ¹H NMR) giving rise to that signal.[9] By comparing the integral of a specific, non-overlapping signal from the analyte to the integral of a signal from a known amount of a certified internal standard, a direct and absolute measure of purity can be obtained.[9]

Self-Validating ¹H qNMR Protocol

1. Sample and Standard Preparation:

  • Use a high-precision analytical balance (readable to at least 0.01 mg).

  • Accurately weigh approximately 15-20 mg of the synthesized (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol into an NMR tube.

  • Accurately weigh approximately 10-15 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube. The standard must have signals that do not overlap with the analyte's signals.

  • Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d or DMSO-d6) to the NMR tube and ensure complete dissolution.

2. Instrumental Analysis:

ParameterSpecificationRationale
Spectrometer400 MHz or higherHigher field strength provides better signal dispersion and sensitivity.
Pulse SequenceStandard 1D ¹H experiment
Relaxation Delay (d1)> 5 x T1 of the slowest relaxing protonCrucial for quantitation. Ensures all protons are fully relaxed before the next pulse, making signal integrals directly proportional to the number of protons. T1 should be measured in a separate experiment.
Number of Scans16 or higherTo achieve an adequate signal-to-noise ratio for accurate integration.

3. Data Interpretation:

  • Process the spectrum with careful phasing and baseline correction.

  • Integrate a well-resolved signal from the analyte (I_analyte) and a signal from the internal standard (I_std).

  • Calculate the purity using the following formula[9]:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass weighed

qNMR Workflow Diagram

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation weigh_qnmr Accurately Weigh Analyte & Standard dissolve_qnmr Dissolve in Deuterated Solvent weigh_qnmr->dissolve_qnmr acquire Acquire Spectrum (with long d1) dissolve_qnmr->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Peaks process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for purity analysis using qNMR.

Comparative Data Summary

The following table presents hypothetical, yet realistic, data that might be obtained from the analysis of a synthesized batch of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol.

Analytical TechniquePurity Result (%)Key Impurities DetectedStrengthsLimitations
GC-MS 98.5% (Area %)Volatile starting material (e.g., a cyclohexyl hydrazine precursor) at 1.2%.Excellent for volatile and semi-volatile compounds; provides structural confirmation of impurities via mass spectra.[1]May not detect non-volatile or thermally unstable impurities; area percent purity is an estimation.
HPLC-UV 97.8% (Area %)A more polar, non-volatile byproduct at 1.9%.Ideal for non-volatile or thermally labile compounds; highly precise and robust for quantification.[5]Requires impurities to have a UV chromophore; peak identity is based solely on retention time without a reference standard.
¹H qNMR 97.5% (w/w)Detects both chromatographic impurities and non-chromatographable impurities (e.g., residual solvent, water).Provides an absolute, direct measure of purity (mass %); gives structural confirmation of the main component; does not require impurity reference standards for quantification.[7][9]Lower sensitivity compared to chromatographic methods; requires a pure, certified internal standard; can be complex if signals overlap.

Synthesizing the Results: An Integrated Approach

The hypothetical data illustrates why a multi-technique, or orthogonal, approach is critical. GC-MS and HPLC-UV provide a "chromatographic purity," revealing impurities that are separable under the given conditions. The slight discrepancy between their results (98.5% vs. 97.8%) is because they are "seeing" different impurity profiles based on their principles of separation (volatility vs. polarity).

The qNMR result (97.5%) provides a "mass purity," which is often considered the most accurate overall purity value. It accounts for all proton-containing species, including the impurities detected by both GC and HPLC, as well as others like residual water or solvents that may not be well-quantified by the other techniques.

In line with regulatory expectations, such as those from the FDA and outlined in ICH guidelines, the validation of an analytical procedure must demonstrate that it is fit for its intended purpose.[10][11][12] A comprehensive strategy utilizing these orthogonal methods provides a highly trustworthy and defensible purity assessment for any new chemical entity.

Conclusion

Validating the purity of a synthesized compound like (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol is a multi-faceted task that cannot be reliably accomplished with a single analytical technique. While GC-MS is an outstanding tool for identifying and quantifying volatile impurities, it must be complemented by orthogonal methods. HPLC-UV is essential for detecting non-volatile and thermally sensitive species, and qNMR provides a definitive, absolute measure of purity while confirming the structure of the target molecule. By integrating the data from these complementary techniques, researchers can establish a validated, comprehensive, and authoritative purity profile, ensuring the quality and integrity of their compounds for advancement in the drug development pipeline.

References

  • Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. Available from: [Link]

  • National Center for Biotechnology Information. (2014, June 20). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. PubMed. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • ACS Publications. (2017, October 25). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. Available from: [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Available from: [Link]

  • National Metrology Institute of Japan. Quantitative NMR. Organic Primary Standards Group. Available from: [Link]

  • Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]

  • Pharmaceutical Technology. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Available from: [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Available from: [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • Chromatography Today. Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Available from: [Link]

  • Cygnus Technologies. Orthogonal Methods. Available from: [Link]

  • ResearchGate. (2026, March 23). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. Available from: [Link]

  • ORBi (Open Repository and Bibliography). QUANTIFICATION OF HETEROCYCLIC AROMATIC COMPOUNDS (NSO-HET)IN FUELS. Available from: [Link]

  • Resolian. (2025, November 26). HPLC-UV Method Development for Highly Polar Impurities. Available from: [Link]

  • Smithers. A Brief Guide to GC-MS Analysis Services. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol

This document provides essential safety protocols and operational guidance for the handling and disposal of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol. As a compound utilized in specialized research and development, a thoro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol. As a compound utilized in specialized research and development, a thorough understanding of its potential hazards—inferred from its structural motifs and data on analogous compounds—is critical for ensuring laboratory safety. This guide is designed for the practicing researcher and drug development professional, offering in-depth, actionable information that prioritizes personal safety and procedural integrity.

Hazard Assessment: A Proactive Approach

The pyrazole moiety, found in many active pharmaceutical ingredients, is often associated with skin and eye irritation.[1][2][3] The methanol group indicates potential flammability and, critically, toxicity through inhalation, dermal absorption, or ingestion.[4][5][6][7][8][9] Analogous pyrazole-methanol compounds are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3][10]

Table 1: Summary of Potential Hazards

Hazard CategoryPotential EffectsRationale based on Structural Analogs
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[1][6][10]The methanol functional group is associated with toxicity, and similar pyrazole derivatives are classified with acute toxicity warnings.[4][6][10]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]Pyrazole-containing compounds frequently exhibit skin-irritating properties.[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]Direct contact with eyes can cause significant damage, a common hazard for this chemical class.[1][3]
Flammability Potentially flammable liquid and vapor.[11]The presence of the methanol group and organic nature of the compound suggest it should be kept away from ignition sources.[4][5][11]
Specific Target Organ Toxicity May cause respiratory irritation or drowsiness.[3] Damage to organs through prolonged or repeated exposure.[1]Inhalation of vapors should be avoided.[3][12][13]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to mitigate the risks identified above. The selection of appropriate barriers is the most direct control measure available to laboratory personnel.

Eye and Face Protection
  • Requirement: Wear tightly fitting chemical safety goggles conforming to EU Standard EN166 or OSHA's regulations in 29 CFR 1910.133.[12][13]

  • Rationale: This is the minimum requirement to protect against splashes. The potential for serious eye irritation from pyrazole compounds necessitates robust protection.[2][3]

  • Enhanced Protection: In situations with a higher risk of splashing, such as when transferring large volumes or working under pressure, a full-face shield should be worn in addition to safety goggles.[12]

Hand Protection
  • Requirement: Handle with compatible, chemical-resistant gloves (e.g., nitrile or butyl rubber) that have been inspected prior to use.[9][12][14]

  • Rationale: The compound is presumed to be absorbed through the skin and cause irritation.[1][6] Gloves prevent direct dermal contact. Always wash hands thoroughly after removing gloves.[13][14]

Skin and Body Protection
  • Requirement: A lab coat is mandatory.[15] For procedures with a significant risk of spillage, a chemical-resistant apron and protective boots may be required.[12]

  • Rationale: Standard laboratory practice dictates wearing a lab coat to protect skin and personal clothing from accidental contamination.[12][15] Contaminated clothing must be removed immediately and washed before reuse.[11][13]

Respiratory Protection
  • Requirement: Under normal conditions with adequate engineering controls (i.e., a certified chemical fume hood), respiratory protection is generally not required.[12]

  • Rationale: If ventilation is insufficient, or if aerosols or dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[12][13] This prevents inhalation of potentially harmful vapors.

Operational Plan: From Handling to Disposal

Safe handling is a systematic process that begins before the chemical is touched and ends only when all waste is properly managed.

Prerequisite Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental context.

PPE_Selection cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_action Action Start Task: Handle (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol Assess Assess Hazards: - Splash Risk? - Aerosol Generation? - Quantity? Start->Assess BasePPE Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Assess->BasePPE HighSplash Add Face Shield Assess->HighSplash High Splash Risk Aerosol Work in Fume Hood. Consider Respirator if ventilation is inadequate. Assess->Aerosol Aerosol/Dust Risk Proceed Proceed with Experiment BasePPE->Proceed HighSplash->Proceed Aerosol->Proceed

Caption: PPE selection workflow for handling the target compound.

Step-by-Step Handling Protocol
  • Preparation: Conduct a final risk assessment of the procedure.[16] Ensure safety equipment, including an eyewash station and safety shower, is accessible and operational.[13]

  • Engineering Controls: All handling of (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[12][16]

  • Donning PPE: Put on PPE in the correct order: first the lab coat, then safety goggles/face shield, and finally gloves.

  • Handling: Avoid contact with skin, eyes, and clothing.[12][13] Use non-sparking tools and take precautionary measures against static discharge, as the compound may be flammable.[4][11] Minimize the creation of aerosols or dust.[13][15]

  • Storage: Keep the container tightly closed when not in use.[4][11][13] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][12]

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. The sequence is critical: remove gloves first, followed by the lab coat (turning it inside out), and finally the eye protection. Wash hands thoroughly with soap and water immediately after.[15]

Visualization: PPE Donning and Doffing Sequence

This sequence is designed to minimize the transfer of contaminants from used PPE to your skin or clean lab areas.

Donning_Doffing cluster_don Donning (Putting On) cluster_doff Doffing (Taking Off) D1 1. Lab Coat D2 2. Goggles/ Face Shield D1->D2 D3 3. Gloves D2->D3 F1 1. Gloves (Peel off) F2 2. Lab Coat (Turn inside out) F1->F2 F3 3. Goggles/ Face Shield F2->F3 Wash Wash Hands Thoroughly F3->Wash

Caption: Correct sequence for donning and doffing PPE.

Emergency and Disposal Plans

Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.

Emergency Response

Table 2: First Aid and Spill Response

SituationImmediate Action
Skin Contact Immediately remove all contaminated clothing. Flush the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][11][17]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][11] Seek immediate medical attention.[3]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2][14] Seek immediate medical attention.[13]
Small Spill Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[5][6] Collect and place in a suitable, sealed container for disposal.[14]
Large Spill Evacuate the area immediately. Keep people away and upwind of the spill.[14] Prevent entry into drains or waterways.[14] Contact your institution's Environmental Health & Safety (EHS) department.
Chemical Waste Disposal
  • Waste Characterization: All waste containing (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol, including contaminated consumables (gloves, paper towels, absorbent materials), must be treated as hazardous chemical waste.

  • Containerization: Collect liquid waste in a designated, leak-proof, and compatible container.[18] Solid waste should be collected in a separate, clearly marked container.[18] Do not overfill containers.[19]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the approximate concentrations.[19][20] The accumulation start date must also be visible.[20]

  • Disposal: Dispose of all waste in accordance with local, regional, and national regulations.[12][21] This is typically managed through your institution's EHS office. Never dispose of this chemical down the drain.[4][14]

References

  • Benchchem.
  • ECHEMI.
  • Campus Operations. HAZARDOUS CHEMICAL USED IN ANIMALS. ()
  • Methanol Safety D
  • TCI Chemicals.
  • TCI Chemicals. SAFETY DATA SHEET: 4-Chloro-2-(1H-pyrazol-3-yl)phenol. ()
  • Cole-Parmer. Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. ()
  • MP Biomedicals. Pyrazole, 10 g. ()
  • Tokyo Chemical Industry. SAFETY DATA SHEET: 1,2-Dihydro-3H-pyrazol-3-one. ()
  • SAFETY D
  • PRIshops. Safety data sheet according to Regulation (EC) No 1907/2006, Annex II Methanol. ()
  • Methanex.
  • Flinn Scientific.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • Tokyo Chemical Industry. SAFETY DATA SHEET: Methanol [for Spectrophotometry]. ()
  • National Science Teachers Association (NSTA).
  • Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. ()
  • TCI Chemicals.
  • PubChem. (2,3,5-trimethyl-3H-pyrazol-1-yl)methanol. ()
  • ETH Zurich.
  • Chemos GmbH & Co. KG.
  • NextSDS. (2-Butyl-2H-Pyrazol-3-Yl)
  • NextSDS. cyclohexyl(1-methyl-1H-pyrazol-3-yl)
  • Fisher Scientific. SAFETY DATA SHEET: (1,5-Dimethyl-1H-pyrazol-3-yl)methanol. ()
  • PubChem. (S)-2-cyclohexyl-2-(4-(5-isopropyl-1H-pyrazol-3-ylamino). ()
  • University of Fribourg.
  • Towson University. HAZARDOUS WASTE MANAGEMENT PROCEDURES. ()
  • Merck. 3-(2-Cyclohexyl-2H-pyrazol-3-yl)-piperidine. ()
  • Oregon State University. Hazardous Waste Disposal Procedures. ()

Sources

© Copyright 2026 BenchChem. All Rights Reserved.